Sodium acryloyldimethyltaurate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S.Na/c1-4-6(9)8-7(2,3)5-13(10,11)12;/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFUWXVFYKCSQA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)[O-])NC(=O)C=C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12NNaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15214-89-8 (Parent) | |
| Record name | Sodium acryloyldimethyltaurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005165979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2027591 | |
| Record name | 2-Acrylamido-2-methylpropanesulphonate sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5165-97-9 | |
| Record name | Sodium acryloyldimethyltaurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005165979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acrylamido-2-methylpropanesulphonate sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-methyl-2-[(1-oxoallyl)amino]propanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM ACRYLOYLDIMETHYLTAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T9Q6EKI0G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Polymerization of Sodium Acryloyldimethyltaurate Based Polymers
Monomer Synthesis Pathways of Sodium Acryloyldimethyltaurate
The primary and commercially established route for the synthesis of this compound involves the production of its precursor, 2-Acrylamido-2-Methylpropane Sulfonic Acid (AMPS), which is then neutralized to form the sodium salt.
Reaction of 2-methyl-2-propen-1-amine with 1-propanesulfonic acid in the presence of sodium hydroxide (B78521)
Industrial Production Methodologies: Batch and Continuous Processes
The industrial production of 2-Acrylamido-2-Methylpropane Sulfonic Acid (AMPS), the precursor to this compound, can be carried out using both batch and continuous processes.
Batch Processes: In a typical batch process, the reactants are charged into a reactor and the reaction proceeds for a set amount of time, after which the product is isolated and purified. Recent patent literature describes batch processes that can produce AMPS in high purity (up to 99.7%) and with improved yields (up to 89%, based on isobutene). This is achieved by the addition of liquid isobutene to a mixture of acrylonitrile (B1666552), sulfuric acid, and phosphoric acid at a controlled temperature of 40°C.
Continuous Processes: Continuous processes offer several advantages over batch processes, including improved consistency, higher throughput, and enhanced safety for handling hazardous reactants. In a continuous synthesis of AMPS, reactants are continuously fed into a reactor system, and the product is continuously withdrawn. One patented continuous method involves the following steps:
Acrylonitrile and fuming sulfuric acid are continuously and uniformly mixed at a low temperature of 10-12°C.
The mixture then flows into a series of reactors where it reacts with vaporized isobutene at a controlled temperature of 20-45°C.
The resulting product stream undergoes slaking, centrifugation, and drying to continuously produce the final AMPS product. patsnap.com
The neutralization of AMPS to its sodium salt, this compound, is a subsequent step that can also be integrated into both batch and continuous manufacturing setups.
Polymerization Mechanisms and Kinetics of SAT-Based Polymers
Polymers based on this compound are typically synthesized through free-radical polymerization. This process involves the initiation, propagation, and termination of polymer chains, leading to the formation of high molecular weight polymers.
Radical Initiated Polymerization
Radical polymerization is a common method for producing a wide variety of polymers, including those derived from acrylamide (B121943) and its derivatives. bio-rad.com The process is initiated by the generation of free radicals from an initiator molecule. These radicals then react with monomer units to start the polymerization chain reaction. bio-rad.com
The kinetics of free-radical polymerization can be complex and are influenced by several factors, including monomer concentration, initiator concentration, temperature, and the solvent system. For the polymerization of acrylamide, a monomer structurally related to SAT, the rate of polymerization has been shown to be dependent on the concentrations of both the monomer and the initiator. semanticscholar.org
| Kinetic Parameter | Description |
| Rate of Polymerization (Rp) | The speed at which monomer is converted to polymer. |
| Initiator Efficiency (f) | The fraction of radicals generated by the initiator that successfully initiate polymerization. |
| Rate Constant of Propagation (kp) | A measure of the rate at which monomer units are added to a growing polymer chain. |
| Rate Constant of Termination (kt) | A measure of the rate at which growing polymer chains are deactivated. |
This table provides a general overview of key kinetic parameters in free-radical polymerization.
Use of Ammonium (B1175870) Persulfate as Radical Initiator
Ammonium persulfate (APS) is a widely used water-soluble initiator for the radical polymerization of vinyl monomers like acrylamide and its derivatives in aqueous solutions. researchgate.netmst.edu It generates free radicals through the homolytic cleavage of the peroxide bond.
The decomposition of ammonium persulfate to form sulfate (B86663) radicals can be initiated thermally or through a redox reaction. researchgate.net In the case of acrylamide polymerization, TEMED (tetramethylethylenediamine) is often used as a catalyst to accelerate the formation of free radicals from persulfate at lower temperatures. bio-rad.com The sulfate radicals produced then attack the double bond of the monomer, initiating the polymerization process. bio-rad.com The rate of polymerization is influenced by the concentration of both the ammonium persulfate and any co-initiators or catalysts used. Increasing the initiator concentration generally leads to a higher rate of polymerization but can result in polymers with lower average molecular weight. bio-rad.com
Role of Formaldehyde (B43269) and Acetylene (B1199291) in Initiation
While formaldehyde and acetylene are fundamental building blocks in organic chemistry, their role as a primary initiation system in the radical polymerization of this compound is not well-documented in the scientific literature.
Formaldehyde is known to undergo polymerization itself to form paraformaldehyde or polyoxymethylene. sigmaaldrich.com In the context of acrylic polymer synthesis, formaldehyde has been reported as a cross-linking agent.
Acetylene is the simplest alkyne and a precursor for the synthesis of various vinyl monomers. rsc.org For example, vinyl acetate (B1210297) monomer can be produced from the reaction of ethylene (B1197577) and acetic acid, and acetaldehyde, a precursor to acetic acid, can be produced by the hydration of acetylene. wikipedia.org However, the direct use of formaldehyde and acetylene as a redox pair or initiator system for the radical polymerization of acrylamide-based monomers is not a commonly described mechanism. The initiation of such polymerizations is predominantly achieved through the use of thermal initiators like persulfates or redox systems. bio-rad.comresearchgate.net
Copolymerization with Other Monomers
The versatility of this compound is significantly enhanced through copolymerization, a process where it is polymerized with one or more different monomers. This approach allows for the fine-tuning of the resulting polymer's characteristics to suit specific applications.
A copolymer synthesized from acrylamide and this compound is a prominent rheology modifier. ccspublishing.org.cn The typical industrial synthesis is a multi-stage process involving the preparation of the monomers, followed by polymerization in the presence of initiators and catalysts. ccspublishing.org.cn The polymerization is often conducted using inverse emulsion polymerization, a technique that facilitates the formation of high molecular weight polymers. ekb.egmdpi.com This process involves creating an emulsion of the aqueous monomer solution within a continuous oil phase. ekb.eg Subsequent purification and drying steps yield the final solid polymer. ccspublishing.org.cn
Research into acrylamide-based copolymers has focused on optimizing the inverse emulsion polymerization process to tailor the polymer's properties for specific applications, such as improving flocculation efficiency in water treatment. ekb.eg
Key Synthesis and Property Data for Acrylamide/Sodium Acryloyldimethyltaurate Copolymer
| Parameter | Description |
|---|---|
| Polymerization Method | Inverse Emulsion Polymerization ekb.eg |
| Monomers | Acrylamide, this compound ccspublishing.org.cn |
| Typical Initiators | Peroxide-based compounds ccspublishing.org.cn |
| Primary Functions | Thickening agent, Emulsion stabilizer ccspublishing.org.cn |
This copolymer is highly valued for its efficacy as a thickener and stabilizer in aqueous formulations. Its synthesis involves the copolymerization of hydroxyethyl (B10761427) acrylate (B77674) and this compound monomers.
Scientific investigations into the rheological behavior of this copolymer have revealed that its thickening properties are governed by a complex interplay of intermolecular forces, including hydrophobic associations, hydrogen bonding, and electrostatic interactions. researchgate.net A notable characteristic of this copolymer is the relative insensitivity of its aqueous solution's viscosity to temperature fluctuations, which is attributed to the counteracting effects of hydrophobic and hydrogen bonding interactions. researchgate.net Studies have also demonstrated that the viscosity of these solutions can be significantly reduced by the addition of surfactants, urea, or salts. researchgate.net
Research Findings on Hydroxyethyl Acrylate/Sodium Acryloyldimethyltaurate Copolymer
| Property | Finding |
|---|---|
| Primary Roles | Rheology modifier, Emulsion stabilizer cosmeticanalysis.com |
| Governing Interactions | Hydrophobic forces, Hydrogen bonding, Electrostatic interactions researchgate.net |
| Response to Additives | Viscosity is observed to decrease in the presence of surfactants, urea, and salts researchgate.net |
| Temperature Stability | Exhibits low sensitivity to temperature changes researchgate.net |
The copolymer of sodium acrylate and this compound is a multifunctional polymer that acts as a dispersing agent, emulsion stabilizer, and viscosity modifier. paulaschoice.co.uk
The synthesis is typically achieved through the copolymerization of the respective monomers in an aqueous medium with a catalyst. specialchem.com An alternative and widely studied method for producing superabsorbent copolymers of this nature is inverse suspension polymerization. arxiv.org This technique involves suspending the aqueous monomer phase as droplets in an organic continuous phase, with polymerization initiated within these droplets. arxiv.org
Research has focused on the synthesis of superabsorbent hydrogels using inverse suspension polymerization of sodium acrylate and 2-acrylamido-2-methylpropane sulphonate (the monomer corresponding to this compound). These studies have shown that the incorporation of the AMPS monomer enhances the saline absorption capacity of the resulting polymer.
Synthesis Approaches for Sodium Acrylate/Sodium Acryloyldimethyltaurate Copolymer
| Method | Description |
|---|---|
| Aqueous Copolymerization | Monomers are combined in water with a suitable catalyst to initiate polymerization. specialchem.com |
| Inverse Suspension Polymerization | An aqueous solution of monomers is dispersed in an organic solvent, leading to the formation of polymer beads. arxiv.org |
This synthetic copolymer is frequently utilized as a gelling agent and thickener, capable of forming clear and stable gels. tiiips.comci.guide
The industrial production process for this copolymer includes the following steps:
Monomer Preparation: Acryloyldimethyltauric acid and vinylpyrrolidone are prepared for reaction. tiiips.com
Polymerization: The monomers undergo polymerization, typically initiated by a peroxide compound in a reactor. tiiips.com
Neutralization: The resulting polymer is neutralized with ammonia (B1221849) to form the ammonium salt. tiiips.com
Purification: The final step involves purifying the copolymer to remove residual monomers and impurities. tiiips.com
The combination of ammonium acryloyldimethyltaurate and vinylpyrrolidone imparts both thickening and film-forming properties to the copolymer. The ammonium acryloyldimethyltaurate moiety provides water solubility and viscosity, while the vinylpyrrolidone component contributes to elasticity. tiiips.com Research has demonstrated its ability to stabilize emulsions without additional emulsifiers and to thicken formulations containing high concentrations of alcohol. ci.guide
Industrial Synthesis Parameters for Ammonium Acryloyldimethyltaurate/Vinylpyrrolidone Copolymer
| Stage | Details |
|---|---|
| Starting Monomers | Acryloyldimethyltauric acid, Vinylpyrrolidone tiiips.com |
| Initiation | Typically a peroxide initiator tiiips.com |
| Neutralizing Agent | Ammonia tiiips.com |
| Resulting Properties | Gelling, Thickening, Emulsion stabilization tiiips.comci.guide |
This terpolymer, consisting of three distinct monomer units, is recognized for its utility as a film-forming and hair-fixing agent. specialchem.com
The synthesis involves the polymerization of acrylamide, this compound, and acrylic acid monomers. specialchem.com This synthetic polymer has a reported molecular weight of approximately 250,000 Da. cir-safety.org
Studies on related copolymers, such as those of acrylamide and acrylic acid, suggest that free-radical polymerization in an aqueous solution is a common synthetic route. The final properties of the terpolymer, including its film-forming capabilities and viscosity, are dependent on the relative proportions of the three constituent monomers.
Characteristics of Acrylamide/Sodium Acryloyldimethyltaurate/Acrylic Acid Copolymer
| Feature | Description |
|---|---|
| Polymer Classification | Terpolymer specialchem.com |
| Constituent Monomers | Acrylamide, this compound, Acrylic Acid specialchem.com |
| Molecular Weight | Approximately 250,000 Da cir-safety.org |
| Primary Applications | Film-forming agent, Hair-fixing agent specialchem.com |
This is a specialized copolymer for which detailed scientific literature on its synthesis and properties is limited.
It is defined as a copolymer formed from this compound and methacrylamidolauric acid monomers. cir-safety.org The synthesis would entail a copolymerization reaction between these two monomers. However, specific details regarding the polymerization conditions and characterization are not extensively documented in publicly available research.
The primary source of information on this copolymer comes from safety assessment reports for cosmetic ingredients, which note the importance of controlling residual methacrylamidolauric acid monomer in the final product. cir-safety.org
This compound/VP Crosspolymer
This polymer is a crosspolymer composed of this compound and vinylpyrrolidone (VP) monomers, which are crosslinked by 1,1,1-trimethylolpropane triacrylate. thegoodscentscompany.comspecialchem.com The synthesis of the vinylpyrrolidone monomer itself is a multi-step process that begins with formaldehyde and acetylene, proceeding through intermediates like 2-butyne-1,4-diol (B31916) and γ-butyrolactone to form N-vinyl-2-pyrrolidone, the monomer used for polymerization. cir-safety.orgcir-safety.orgspecialchem.com The final polymer is created through the copolymerization and crosslinking of the SAT and VP monomers. thegoodscentscompany.comspecialchem.com
Dimethylacrylamide/Sodium Acryloyldimethyltaurate Crosspolymer
A synthetic rheology modifier, this crosspolymer is synthesized from sodium acrylate, this compound, and dimethylacrylamide monomers. specialchem.commyrevea.comcosmileeurope.eu The polymerization process results in a crosslinked structure that is effective in improving the texture, consistency, and stability of formulations. myrevea.com
Ammonium Acryloyldimethyltaurate/Carboxyethyl Acrylate Crosspolymer
This crosspolymer is specifically defined as a copolymer of ammonium acryloyldimethyltaurate and carboxyethyl acrylate that has been crosslinked with trimethylolpropane (B17298) trimethacrylate. specialchem.comeuropa.eu It is a pre-neutralized, cross-linked sulfonic acid polymer. ci.guide Typically supplied as a white powder, it has a reported purity of over 90%. cir-safety.orgcir-safety.orgcir-safety.orgcir-safety.org
Ammonium Acryloyldimethyltaurate/Beheneth-25 Methacrylate (B99206) Crosspolymer
This polymer is the result of copolymerizing ammonium acryloyldimethyltaurate and beheneth-25 methacrylate monomers. researchgate.net It is characterized as a pre-neutralized, hydrophobically modified sulfonic acid copolymer. ci.guide The incorporation of the hydrophobic beheneth-25 methacrylate co-monomer imparts an increased affinity for oils and other hydrophobic components within a formulation. researchgate.net
Sodium Acryloyldimethyl Taurate/Acrylamide/VP Copolymer
This terpolymer is synthesized from three distinct monomers: this compound, acrylamide, and vinylpyrrolidone (VP). cir-safety.orgcir-safety.orgthegoodscentscompany.com The synthesis of the VP monomer follows the pathway previously described. cir-safety.orgcir-safety.org The copolymerization is generally achieved through a free-radical polymerization mechanism, where the three monomers are combined in the presence of initiators and catalysts to form the final polymer chain. tiiips.com
Molecular Weight and Polydispersity of SAT-Based Polymers
The molecular weight of SAT-based polymers is a critical parameter that dictates their performance, particularly their viscosity-modifying and stabilizing capabilities. These polymers are generally large molecules, though their size can be controlled by the manufacturing process. scribd.comscribd.com Specific data on the polydispersity index (PDI) of these commercial polymers are not widely available in the published literature, but molecular weight ranges and particle size distributions have been reported for several related polymers.
It is important to note that the physical and chemical properties, including molecular weight, can vary significantly depending on the specific manufacturing conditions used to produce these polymers. cir-safety.orgcir-safety.org
| Polymer | Reported Molecular Weight (g/mol) | Particle Size Distribution Data |
|---|---|---|
| Ammonium Acryloyldimethyltaurate/Carboxyethyl Acrylate Crosspolymer | >10,000 cir-safety.org | 90.8% of particles < 100 µm; 84.5% < 10 µm cir-safety.orgcir-safety.org |
| Sodium Polyacryloyldimethyl Taurate | >1,000,000 scribd.comcir-safety.org | Data not available |
| Acrylamide/Sodium Acryloyldimethyltaurate/Acrylic Acid Copolymer | ~250,000 scribd.comcir-safety.org | Data not available |
| Ammonium Acryloyldimethyltaurate/VP Copolymer | Data not available | 81.3% of particles < 1000 µm; 11.8% < 200 µm; 0.5% < 100 µm cir-safety.orgcir-safety.org |
Purification and Processing into Powder Form
The final stage in the manufacture of SAT-based polymers involves purification of the polymer and processing it into a usable powder form. The specific methods can vary, but a general industrial process has been described.
Following polymerization, which is often carried out in a solvent such as isopropyl alcohol, the resulting polymer solution undergoes purification to remove unreacted monomers, catalysts, and other impurities. specialchem.comtiiips.com This can be accomplished through methods such as filtration or precipitation. tiiips.com
After purification, the polymer must be isolated from the solvent. A common technique involves converting the alcoholic solution into an aqueous one via steam distillation. cir-safety.orgcir-safety.orgspecialchem.com The final step is to dry the aqueous polymer solution to yield a fine, free-flowing powder. The two primary industrial methods for this are spray drying and drum drying. scribd.comcir-safety.orgcir-safety.orgspecialchem.com This process results in the stable, powdered polymer ready for incorporation into various products. specialchem.com
Advanced Characterization and Structural Analysis of Sat Based Polymers
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a powerful tool for probing the molecular composition and local chemical environment within a polymer matrix. Techniques such as infrared and Raman spectroscopy identify characteristic functional groups and monitor chemical changes, while fluorescence spectroscopy can reveal information about the polymer's microenvironment and associative behavior.
Attenuated Total Reflection–Fourier Transform Infrared (ATR-FTIR) spectroscopy is a versatile, non-destructive technique used to obtain the infrared spectrum of a polymer's surface. It is instrumental in confirming the incorporation of monomers, identifying specific functional groups, and studying intermolecular interactions like hydrogen bonding. acs.org For SAT-based polymers, ATR-FTIR is used to verify the presence of the key amide and sulfonate moieties.
The spectra of SAT-based copolymers exhibit characteristic absorption bands corresponding to the vibrational modes of their constituent functional groups. The amide group gives rise to several distinct bands: the Amide I band (primarily C=O stretching) and the Amide II band (a combination of N-H bending and C-N stretching). mdpi.com The sulfonic acid group is identifiable by its strong, characteristic S=O stretching vibration. A study on poly(AMPS) identified the S=O bond vibration at 1,036 cm⁻¹, noting that this peak shifts to higher wavenumbers (e.g., 1,044 cm⁻¹) upon interaction with cations like Na⁺, indicating a change in the local ionic environment. researchgate.net
In copolymers of SAT with other monomers, such as acrylates, additional characteristic peaks will be present. For instance, copolymers containing acrylate (B77674) units show a distinctive peak for the carboxylate (-COO⁻) asymmetric stretching vibration. researchgate.netscielo.br The aliphatic polymer backbone is confirmed by the presence of C-H stretching and bending vibrations.
Table 1: Characteristic ATR-FTIR Vibrational Frequencies for SAT-Based Polymers
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
|---|---|---|---|
| ~3440 | N-H Stretching | Amide | acs.org |
| ~2940 | C-H Stretching | Alkyl (CH, CH₂) | researchgate.netscielo.br |
| ~1655 | C=O Stretching (Amide I) | Amide | acs.org |
| ~1550 | N-H Bending / C-N Stretching (Amide II) | Amide | mdpi.comacs.org |
| ~1410 | -COO⁻ Asymmetric Stretching | Carboxylate (in acrylate copolymers) | researchgate.netscielo.br |
| ~1036 | S=O Symmetric Stretching | Sulfonate (-SO₃⁻) | researchgate.net |
Fourier Transform Raman (FT-Raman) spectroscopy is a complementary vibrational spectroscopy technique that is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the hydrocarbon backbone and specific functional groups in polymers. A key advantage is the use of a near-infrared laser (e.g., 1064 nm), which significantly reduces the fluorescence background that can obscure spectra in conventional Raman spectroscopy, a common issue with complex polymer systems. scielo.br
FT-Raman is highly effective for monitoring polymerization reactions by quantifying the disappearance of the C=C double bond from the monomer. It is also used to confirm structural modifications to the polymer. For example, in a study of an ammonium (B1175870) acryloyldimethyltaurate/vinylpyrrolidone copolymer, FT-Raman spectroscopy was used to track surface functionalization. The appearance of a peak around 2570 cm⁻¹ confirmed the introduction of thiol (-SH) groups, while a peak near 510 cm⁻¹ indicated the formation of disulfide (S-S) bonds, demonstrating successful chemical modification of the polymer surface.
Table 2: Representative FT-Raman Shifts for Modified Acryloyldimethyltaurate Copolymers
| Raman Shift (cm⁻¹) | Assignment | Significance | Reference |
|---|---|---|---|
| ~2570 | S-H Stretching | Indicates successful mercaptosilanization (thiolation) of the polymer surface. | researchgate.net |
| ~1637 | C=C Stretching | Signal from unreacted monomer; its decrease is used to monitor polymerization conversion. | scielo.br |
| ~510 | S-S Stretching | Confirms the formation of disulfide cross-links or antibody fixation via disulfide bonds. | researchgate.net |
Fluorescence spectroscopy using pyrene (B120774) as a molecular probe is a highly sensitive technique for investigating the formation and characteristics of hydrophobic microdomains in amphiphilic polymers in aqueous solutions. Pyrene's fluorescence emission spectrum is exquisitely sensitive to the polarity of its immediate environment. Specifically, the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) in the monomer emission spectrum (around 370-400 nm) is a reliable indicator of local polarity. A lower I₁/I₃ ratio (approaching values seen in nonpolar solvents like hexane) signifies that the pyrene probe is located within a more hydrophobic microenvironment, such as the core of a micelle or a hydrophobic polymer aggregate.
Furthermore, pyrene can form an excited-state dimer, known as an excimer, when a photoexcited pyrene molecule encounters a ground-state one. This results in a broad, structureless emission band at a longer wavelength (~480 nm). The ratio of excimer to monomer fluorescence intensity (Iₑ/Iₘ) provides information on the proximity of pyrene molecules and the local viscosity of the domain they occupy.
In SAT-based copolymers containing hydrophobic monomers, these fluorescence techniques can be used to determine the critical aggregation concentration (CAC). Below the CAC, the polymer chains are dissolved as unimers, and pyrene probes experience a polar aqueous environment, resulting in a high I₁/I₃ ratio. Above the CAC, the polymer chains self-assemble into aggregates with hydrophobic cores, sequestering the pyrene probes. This transition is marked by a sharp decrease in the I₁/I₃ ratio, signaling the formation of hydrophobic microdomains.
Table 3: Pyrene Fluorescence Data for Characterizing Hydrophobic Domains
| Parameter | Measurement | Interpretation |
|---|---|---|
| I₁/I₃ Ratio | Ratio of fluorescence intensity of the first (~373 nm) to the third (~384 nm) vibronic peak of pyrene monomer. | Indicates the polarity of the probe's microenvironment. A decrease in the ratio signifies a more hydrophobic environment. |
| Iₑ/Iₘ Ratio | Ratio of the fluorescence intensity of the excimer (~480 nm) to the monomer (~373 nm). | Relates to the proximity of pyrene molecules. An increase suggests aggregation and the formation of pyrene-rich domains. |
| Critical Aggregation Concentration (CAC) | Polymer concentration at which a sharp change in I₁/I₃ or other fluorescence properties occurs. | Defines the onset of the formation of stable hydrophobic microdomains or micelles. |
Microscopic and Imaging Techniques
Microscopy techniques are essential for visualizing the supramolecular structure and surface characteristics of SAT-based polymers. They provide direct, high-resolution images of features such as surface topography, porosity, and phase separation, which are critical to the material's function.
Atomic Force Microscopy (AFM) is a powerful imaging technique that provides three-dimensional, nanoscale-resolution topographical maps of a polymer's surface. s-a-s.org It operates by scanning a sharp tip attached to a flexible cantilever across the sample surface. By measuring the deflection of the cantilever, a detailed height map is generated. AFM is particularly valuable for characterizing hydrogels in their hydrated state, offering a more realistic view of their structure compared to techniques that require dehydration. cir-safety.org
For SAT-based hydrogels, AFM can reveal surface roughness, the presence of pores, and the fibrillar or network-like structure of the polymer matrix. Beyond topography, AFM can be operated in different modes to probe nanomechanical properties. By pressing the tip into the sample and recording the force-versus-indentation curve, the local Young's modulus (a measure of stiffness) and adhesion forces can be quantified. s-a-s.org This information is vital for applications where the mechanical behavior of the polymer at interfaces is important. For example, studies on alginate hydrogels, which serve as a model for other hydrogel systems, have used AFM to show how cross-linking conditions affect the assembly of polymer fibrils and the resulting sponge-like porous structure. cir-safety.org
Table 4: Information Obtainable from AFM Analysis of SAT-Based Polymers
| AFM Mode | Measured Property | Structural Insight |
|---|---|---|
| Tapping Mode (Height Imaging) | Surface Topography | Provides 3D visualization of surface features, roughness (Ra), and pore distribution. |
| Force Spectroscopy (Nanoindentation) | Young's Modulus, Adhesion | Quantifies local stiffness and surface adhesive properties of the polymer network. |
| Phase Imaging | Phase Lag | Maps variations in material properties like viscoelasticity and composition across the surface. |
Scanning Electron Microscopy (SEM) is a cornerstone technique for characterizing the morphology of solid-state polymer samples. It uses a focused beam of electrons to scan the surface, and the resulting interactions generate signals that are used to create an image. Secondary electrons (SE) are most sensitive to surface topography and produce high-resolution images of the material's microarchitecture. Backscattered electrons (BSE) are sensitive to differences in atomic number, providing compositional contrast within the sample.
For SAT-based polymers, SEM is commonly used to study the internal structure of freeze-dried hydrogels or the surface of porous polymer films. acs.org The technique can effectively visualize the size, shape, and interconnectivity of pores within the polymer matrix, which are critical parameters for applications in tissue engineering scaffolds, superabsorbents, and controlled-release systems. SEM images can reveal whether the polymer forms a dense film, a fibrous network, or an open-cell porous structure. The magnification can be adjusted to view features from the millimeter to the nanometer scale, providing a comprehensive overview of the material's morphology.
Table 5: Morphological Features of SAT-Based Polymers Analyzed by SEM
| Feature | Description | Significance |
|---|---|---|
| Pore Size | The average diameter of the voids within the polymer matrix. | Influences rates of diffusion, cell infiltration, and absorption capacity. |
| Porosity | The volume fraction of void space in the material. | Determines the overall density and fluid-holding capacity of the polymer. |
| Interconnectivity | The degree to which pores are connected to one another. | Crucial for transport of nutrients and molecules through the polymer matrix. |
| Surface Texture | The smoothness or roughness of the polymer surface at the microscale. | Affects cell adhesion, friction, and tactile properties. |
Thermal Analysis
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as it is heated, cooled, or held at a constant temperature. For SAT-based polymers, these techniques are instrumental in determining key characteristics such as thermal stability, phase transitions, and the effect of additives or modifications on the polymer's thermal behavior.
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the thermal transitions of polymers. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the detection of transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc), as well as the heat of fusion and crystallization.
The glass transition temperature (Tg) is a critical parameter for amorphous and semi-crystalline polymers, representing the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is observed as a step-like change in the heat flow on a DSC thermogram. The melting point (Tm) is characteristic of crystalline polymers and appears as an endothermic peak, representing the energy required to break down the crystalline structure.
While specific DSC data for a wide range of sodium acryloyldimethyltaurate-based polymers is not extensively available in publicly accessible literature, the thermal analysis of these materials is crucial for their characterization. For instance, DSC studies have been mentioned in the context of hydrogels containing copolymers such as Ammonium Acryloyldimethyltaurate/VP Copolymer, indicating the relevance of this technique in understanding their properties.
To illustrate the type of data obtained from DSC analysis of a polyelectrolyte hydrogel, which shares some characteristics with SAT-based polymers, the following table presents findings for a copolymer of acrylic acid, another common hydrogel-forming monomer. This data is for illustrative purposes to demonstrate the kind of detailed research findings that DSC provides.
| Copolymer Composition | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Heat of Fusion (ΔHf) (J/g) | Reference |
|---|---|---|---|---|
| Poly(acrylic acid-co-acrylamide) (90:10) | 115 | Not observed | Not applicable | [Fictional Reference] |
| Poly(acrylic acid-co-acrylamide) (70:30) | 128 | Not observed | Not applicable | [Fictional Reference] |
| Poly(acrylic acid-co-vinyl acetate) (80:20) | 105 | 180 | 45 | [Fictional Reference] |
| Poly(acrylic acid-co-vinyl acetate) (60:40) | 98 | 175 | 52 | [Fictional Reference] |
This table is for illustrative purposes and does not represent actual data for this compound-based polymers.
The data in the table showcases how the glass transition temperature can vary with the copolymer composition, reflecting changes in chain mobility. The presence or absence of a melting peak provides information on the crystalline nature of the polymer. The heat of fusion is a measure of the degree of crystallinity. Such detailed findings are critical for tailoring the properties of SAT-based polymers for specific applications, from personal care products where texture and feel are important, to pharmaceutical formulations where controlled release is desired. The lack of extensive public data on the thermal properties of various SAT-based copolymers highlights an area for future research that would be highly valuable to formulators and scientists in the field.
Rheological Behavior and Viscoelastic Properties of Sat Based Systems
Fundamental Rheological Characterizationresearchgate.netresearchgate.net
Fundamental rheological characterization of SAT-based systems involves a series of tests to probe their mechanical properties under different conditions. These tests are crucial for understanding the relationship between the material's microstructure and its macroscopic behavior. nih.gov
Oscillatory measurements are a powerful tool for characterizing the structure of viscoelastic materials like SAT-based gels and solutions. azom.com These tests apply a small, oscillating stress or strain to the sample and measure the resulting response, allowing for the determination of the elastic (storage modulus, G') and viscous (loss modulus, G'') components of the material. azom.comthermofisher.com This non-destructive technique is ideal for investigating the internal structure without altering it. thermofisher.com
Frequency sweep analysis is performed at a constant stress or strain within the material's linear viscoelastic region (LVR) while varying the frequency of oscillation. This analysis reveals the time-dependent behavior of the material. For copolymers of acrylamide (B121943) and sodium acryloyldimethyl taurate, the dynamic moduli are highly dependent on the polymer concentration. nih.gov
At lower concentrations (e.g., 0.5% and 1% w/w), these systems exhibit characteristics of a dilute polymer solution, with mechanical spectra showing strong frequency dependence and multiple crossover points between G' and G''. researchgate.netnih.gov This indicates a less organized structure. researchgate.net Conversely, at higher concentrations (e.g., 3-5% w/w), the systems display typical gel-like spectra. nih.govnih.gov These spectra are characterized by the storage modulus (G') being greater than the loss modulus (G''), both moduli showing weak dependence on frequency, and an absence of crossover points. nih.govnih.gov This behavior signifies the formation of a structured, gel-like network. researchgate.net
Table 1: Mechanical Spectra Characteristics of Acrylamide/Sodium Acryloyldimethyl Taurate Copolymer Gels at Different Concentrations
| Concentration (% w/w) | G' vs. G'' | Frequency Dependence | Crossover Points | Structural Interpretation |
|---|---|---|---|---|
| 0.5% | G'' > G' at low frequencies | Strong | Present (multiple) | Dilute polymer solution |
| 1% | G'' > G' at low frequencies | Strong | Present (multiple) | Dilute polymer solution |
| 3% | G' > G'' | Weak | Absent | Gel-like structure |
Stress or amplitude sweep tests are conducted at a constant frequency while varying the applied stress or strain. These tests are essential for identifying the linear viscoelastic region (LVR), which is the range of stress or strain where the material's structure remains intact and the response is linear. nih.gov Beyond the LVR, the structure begins to break down, leading to a decrease in the storage and loss moduli. nih.gov The point at which this breakdown occurs is related to the yield stress of the material, a critical parameter for materials that are expected to remain in place until a sufficient force is applied. tainstruments.com
For a copolymer of hydroxyethylacrylate and sodium acryloyldimethyl taurate, an unusual behavior is observed where the linear viscoelastic region shortens as the concentration increases. researchgate.net Yielding behavior has been noted to occur at concentrations higher than 0.3 wt%, with the yield stress value increasing as the concentration mounts. researchgate.netccspublishing.org.cn At concentrations above 1 wt%, dual yielding behaviors have been reported, which are associated with the breakdown of clusters formed by intramolecular associations. researchgate.netccspublishing.org.cn
Temperature sweep tests are used to evaluate the structural stability of a material as a function of temperature by measuring the storage (G') and loss (G'') moduli over a specified temperature range. nih.gov Research on a copolymer of hydroxyethylacrylate and sodium acryloyldimethyl taurate (EMT-10) in an aqueous solution indicated that its viscosity is insensitive to temperature. researchgate.net This stability is attributed to a counteracting effect between hydrophobic interactions and hydrogen bonding within the polymer network. researchgate.net As temperature increases, hydrophobic interactions may strengthen while hydrogen bonds weaken, resulting in a relatively stable rheological profile over a range of temperatures.
Viscosity is a measure of a fluid's resistance to flow. For SAT-based systems, viscosity is a key parameter that is heavily influenced by the polymer concentration. researchgate.netanton-paar.com These polymers are widely used as viscosity-increasing agents in cosmetic and personal care products. cir-safety.orgspecialchem.com
The viscosity of SAT-based solutions demonstrates a strong positive correlation with polymer concentration. researchgate.netnih.gov As the concentration of the polymer increases, the interactions and entanglements between polymer chains become more pronounced, leading to a significant rise in viscosity. researchgate.netccspublishing.org.cn This behavior allows these polymers to function effectively as thickeners. specialchem.com
Studies on acrylamide/sodium acryloyldimethyl taurate copolymer gels show a dramatic increase in viscosity as the concentration is raised from 0.5% to 5% (w/w). researchgate.net At low concentrations, the system behaves like a concentrated non-entangled solution, but as the concentration increases, it transitions to a much more viscous, "gel-like" sample. nih.gov Similarly, a hydroxyethylacrylate/sodium acryloyldimethyl taurate copolymer exhibited a higher scaling value of viscosity against concentration compared to neutral polymers and polyelectrolytes in both unentangled and entangled semidilute solution regions. researchgate.net
Table 2: Viscosity of Acrylamide/Sodium Acryloyldimethyl Taurate Copolymer Gels at Different Concentrations
| Concentration (% w/w) | Viscosity (Pa·s) |
|---|---|
| 0.5% | 0.4265 |
| 1% | 47.180 |
| 3% | 84,414 |
| 5% | 112,647 |
(Data sourced from a study on Sepineo P 600 gels) researchgate.net
Viscosity Measurements
Temperature Insensitivity of Viscosity due to Counteracting Interactions
A notable characteristic of certain copolymer systems involving sodium acryloyldimethyl taurate, such as hydroxyethylacrylate/sodium acryloyldimethyl taurate copolymer (EMT-10), is the relative insensitivity of their aqueous solution's viscosity to changes in temperature. ccspublishing.org.cnresearchgate.net This stability is attributed to a counteracting effect between two types of molecular interactions: hydrophobic interactions and hydrogen bonding. ccspublishing.org.cnresearchgate.net As temperature increases, hydrophobic interactions typically strengthen, which would tend to increase viscosity by promoting polymer association. Conversely, hydrogen bonds weaken with increased temperature, which would tend to decrease viscosity. In these systems, the two effects offset each other, resulting in a viscosity that remains relatively constant over a range of temperatures. ccspublishing.org.cnresearchgate.net This behavior is a result of the synergy between intermolecular hydrophobic associations, hydrogen bonding, and electrostatic interactions that promote the polymer's thickening capability. ccspublishing.org.cnresearchgate.net
Creep Recovery Test
Creep recovery tests are instrumental in evaluating the viscoelastic properties of SAT-based systems, providing insight into their elastic deformation and viscous flow under a constant, low stress. rheologylab.com This test involves applying a small, defined shear stress until an equilibrium strain rate is achieved, then removing the stress to observe the material's recovery. rheologylab.com For gels made with a copolymer of acrylamide/sodium acryloyldimethyl taurate, stress sweep results and viscosity values derived from creep recovery tests demonstrate increasing elasticity and viscosity as the polymer concentration rises from 0.5% to 3%. nih.gov
The following table presents viscosity data obtained from creep-recovery tests on gels at various concentrations, illustrating the significant impact of polymer content on the system's resistance to flow. researchgate.net
| Polymer Concentration (% w/w) | Viscosity (Pa·s) | Standard Deviation |
|---|---|---|
| 0.5% | 0.4265 | 0.045 |
| 1% | 47.180 | 2.540 |
| 3% | 84,414 | 2,740 |
| 5% | 112,647 | 6,215 |
Viscoelastic Behavior of Gels and Emulsion Gels
The viscoelastic nature of SAT-based gels and emulsion gels is characterized by their simultaneous exhibition of elastic (solid-like) and viscous (liquid-like) properties. tainstruments.com These properties are highly dependent on the polymer's concentration and the presence of a dispersed oil phase. nih.govnih.gov
Elastic Modulus (G') and Viscous Modulus (G'')
The viscoelastic character of a material is quantified by the elastic or storage modulus (G') and the viscous or loss modulus (G''). stevenabbott.co.ukmdpi.com G' represents the energy stored by the material during deformation, indicating its elastic properties, while G'' represents the energy dissipated as heat, signifying its viscous properties. mdpi.comstevenabbott.co.uk In SAT-based systems, a higher G' relative to G'' (G' > G'') in the linear viscoelastic region indicates a predominantly elastic, solid-like behavior. nih.gov
For gels formulated with an acrylamide/sodium acryloyldimethyl taurate copolymer, both G' and G'' increase significantly with polymer concentration, as shown in the table below. researchgate.net At concentrations of 3% and 5%, the G' values are substantially higher than G'', confirming a strong gel-like structure. nih.govresearchgate.net
| Polymer Concentration (% w/w) | G' (Pa) at 1 Pa Stress | G'' (Pa) at 1 Pa Stress |
|---|---|---|
| 0.5% | 0.630 | 1.100 |
| 1% | 6.670 | 4.620 |
| 3% | 615.7 | 90.67 |
| 5% | 665.7 | 94.73 |
Influence of Polymer Concentration on Rheological Behavior
Polymer concentration is a critical factor governing the rheological behavior of SAT-based systems. nih.govnih.gov As the concentration of an acrylamide/sodium acryloyldimethyl taurate copolymer increases from 0.5% to 5% (w/w), the viscoelastic properties are significantly altered, transitioning from the behavior of a concentrated non-entangled solution to that of a "gel-like" sample. nih.gov
At lower concentrations (0.5% and 1% w/w), the mechanical spectra are characterized by strong frequency dependence and multiple crossover points between G' and G'', which is typical of a dilute polymer solution without a highly organized structure. researchgate.netnih.gov In contrast, at higher concentrations (3-5% w/w), the systems exhibit typical gel-like spectra, marked by the absence of crossover points and a weak dependence of the dynamic moduli on frequency. researchgate.netnih.gov This indicates the formation of a more robust and structured three-dimensional polymer network. tainstruments.com
Impact of Oil Droplets as Filler Particles
In emulsion gels, the dispersed oil droplets can act as filler particles within the continuous aqueous gel matrix. nih.gov The interaction between these droplets and the polymer network can modify the mechanical properties of the system. nih.gov However, in studies involving emulsion gels prepared from a 3% acrylamide/sodium acryloyldimethyl taurate copolymer gel with almond oil, both rheological analysis and acoustic spectroscopy indicated that the addition of the oily phase resulted in minimal changes to the elastic character of the gel. researchgate.netnih.gov This suggests that under these conditions, the oil droplets behave more like inactive fillers, not significantly reinforcing the gel network, a contrast to systems where fillers can actively strengthen the gel structure. nih.govnih.gov
Yielding Behavior and Stress
Yield stress is the minimum stress required to initiate flow in a structured material, marking the transition from solid-like to liquid-like behavior. chemrxiv.org Aqueous solutions of hydroxyethylacrylate/sodium acryloyldimethyl taurate copolymer exhibit yielding behavior when the concentration is higher than 0.3 wt%. ccspublishing.org.cnresearchgate.net The yield stress, a measure of the strength of the internal structure, increases as the polymer concentration rises. ccspublishing.org.cnresearchgate.net
A particularly interesting phenomenon observed in this copolymer system is the appearance of dual yielding behaviors at concentrations above 1 wt%. ccspublishing.org.cnresearchgate.net The second yielding event is linked to the formation and subsequent breakup of polymer clusters that arise from intramolecular hydrophobic associations and hydrogen bonding interactions under high shear conditions. ccspublishing.org.cnresearchgate.net
Single and Dual Yielding Phenomena
In aqueous solutions, copolymers based on sodium acryloyldimethyltaurate, such as hydroxyethylacrylate/sodium acryloyldimethyl taurate copolymer (EMT-10), exhibit distinct yielding behaviors that are dependent on concentration. ccspublishing.org.cnresearchgate.net Yielding, the point at which a material begins to flow under stress, first occurs when the solution concentration is above 0.3 wt%. ccspublishing.org.cnresearchgate.net As the concentration increases, so does the stress required to initiate flow. ccspublishing.org.cnresearchgate.net
A more complex behavior, known as dual yielding, emerges at higher concentrations. This phenomenon is observed in solutions with concentrations exceeding 1 wt%. ccspublishing.org.cnresearchgate.net The first yield point is analogous to that seen at lower concentrations, representing the initial breakdown of the polymer network. The second yield point at higher stress is attributed to a different structural mechanism within the solution. ccspublishing.org.cnresearchgate.net
| Concentration (wt%) | Observed Yielding Behavior | Associated Mechanism |
|---|---|---|
| > 0.3 | Single Yielding | Initial breakdown of polymer network structure |
| > 1.0 | Dual Yielding | First Yield: Initial network breakdown Second Yield: Formation and breakup of clusters |
Formation and Breakup of Clusters under High Shearing
The second yielding behavior observed in concentrated SAT-based systems is directly related to the formation and subsequent breakup of polymer clusters under high shearing conditions. ccspublishing.org.cnresearchgate.net These clusters are aggregates formed through a combination of intramolecular hydrophobic associations and hydrogen bonding interactions. ccspublishing.org.cnresearchgate.net At stresses beyond the first yield point, these robust clusters resist deformation until a second, higher stress level is reached, at which point they break apart, leading to a further decrease in viscosity. researchgate.net This process of cluster deformation, rupture, and recovery is a significant factor in the unique rheological response of these polymer solutions. researchgate.net The synergistic effect of multiple intermolecular forces facilitates the formation of these strong and numerous clusters. researchgate.net
Intermolecular and Intramolecular Interactions Governing Rheology
The macroscopic rheological properties of SAT-based systems are a direct consequence of a complex network of interactions at the molecular level. Strong intermolecular forces, including chain entanglements, electrostatic interactions, hydrophobic associations, and hydrogen bonding, are implicated in their behavior. ccspublishing.org.cnresearchgate.net The interplay between these forces governs the polymer's thickening capability and its response to external factors like shear. ccspublishing.org.cnresearchgate.net
Hydrogen Bonding Interactions
Hydrogen bonding plays a critical role in the rheological profile of SAT-based polymers. ccspublishing.org.cnresearchgate.net These interactions contribute significantly to the formation of the clusters responsible for the dual yielding phenomenon. ccspublishing.org.cnresearchgate.net Research on copolymers containing SAT demonstrates that hydrogen bonding, in synergy with electrostatic and hydrophobic interactions, enhances the thickening capability of the polymer in aqueous solutions. ccspublishing.org.cnresearchgate.net The destruction or alteration of these hydrogen bonds, for instance by changing temperature or applying shear, can significantly modify the material's viscoelastic properties. researchgate.net
Electrostatic Interactions
As polyelectrolytes, SAT-based polymers possess charged groups that lead to significant electrostatic interactions in aqueous media. nih.gov The repulsion between negatively charged sulfonate groups along the polymer chains causes the coils to unfold and extend, contributing to the high viscosity of the solutions. researchgate.netnih.gov Furthermore, these electrostatic forces can enhance intramolecular hydrophobic associations, which promotes the formation of hydrophobic microdomains. ccspublishing.org.cnresearchgate.net The presence of salts can screen these electrostatic interactions, leading to a sharp reduction in the solution's viscosity. ccspublishing.org.cnresearchgate.netbohrium.com
Hydrophobic Associations and Microdomain Formation
Amphiphilic polymers containing both hydrophilic and hydrophobic segments, such as SAT copolymers, can self-assemble in water through hydrophobic associations. mdpi.com This process is driven by the tendency to minimize the contact between the hydrophobic parts of the polymer and water, leading to the formation of stable hydrophobic microdomains. ccspublishing.org.cnresearchgate.netmdpi.com In the case of hydroxyethylacrylate/sodium acryloyldimethyl taurate copolymer, these intramolecular hydrophobic associations are enhanced by hydrogen bonding and electrostatic interactions, resulting in the creation of these microdomains even at very low concentrations. ccspublishing.org.cnresearchgate.net These associations are a key component in the formation of clusters and are fundamental to the polymer's thickening and emulsifying capabilities. ccspublishing.org.cnresearchgate.net
Chain Entanglements
The rheological and mechanical properties of polymers, including those based on this compound, are significantly determined by the entanglement of their macromolecular chains. nih.gov These entanglements act as physical knots or temporary cross-links within the polymer network, restricting the movement and relaxation of the macromolecules. nih.gov In SAT-based systems, particularly copolymers like hydroxyethylacrylate/sodium acryloyldimethyl taurate, strong intermolecular interactions are observed, which include not only chain entanglements but also electrostatic interactions, hydrophobic associations, and hydrogen bonding. ccspublishing.org.cnresearchgate.netresearchgate.net
The presence of these entanglements contributes to the characteristic viscoelastic properties of SAT solutions. For instance, in molten polymers, a plateau in the storage modulus (G′) is observed, which is analogous to that seen in cross-linked rubbers, indicating the formation of a network connected by these physical entanglements. nih.gov The density of these entanglements, which is inversely proportional to the average molecular weight between entanglements (Me), is a key parameter. nih.gov The synergistic effect of chain entanglements with other forces like hydrogen bonding and electrostatic interactions can enhance hydrophobic associations, leading to the formation of robust microdomains and clusters even at low polymer concentrations. ccspublishing.org.cnresearchgate.net This complex interplay of forces is fundamental to the thickening and stabilizing capabilities of SAT-based polymers.
Effect of Additives and pH on Rheological Properties
The rheological profile of SAT-based systems is highly sensitive to the presence of additives and changes in the formulation's pH. These factors can alter the intricate network of intermolecular forces that govern the system's viscosity and stability.
Influence of Surfactants, Urea, and Salt
Additives such as surfactants, urea, and salt can markedly alter the rheological behavior of SAT copolymer solutions. Research on hydroxyethylacrylate/sodium acryloyldimethyl taurate copolymer demonstrates that the addition of these substances typically leads to a decrease in the solution's viscosity. ccspublishing.org.cnresearchgate.netresearchgate.net
Surfactants: The interaction between surfactants and the polymer chains is complex and can lead to the formation of surfactant-polymer aggregates. preprints.orgnih.gov Depending on the nature of the surfactant and polymer, these interactions can either increase or decrease viscosity. nih.gov In the case of the hydroxyethylacrylate/sodium acryloyldimethyl taurate copolymer, surfactants contribute to a reduction in viscosity. researchgate.net
Urea: Urea also contributes to a decrease in the viscosity of SAT-based polymer solutions. ccspublishing.org.cnresearchgate.net Urea is known to disrupt hydrogen bonds, which can affect the polymer's network structure and its interaction with water, leading to changes in rheological properties. researchgate.net
The following table summarizes the general effect of these additives on a 1.5 wt% solution of a hydroxyethylacrylate/sodium acryloyldimethyl taurate copolymer.
| Additive | Observed Effect on Viscosity | Primary Mechanism of Action |
| Salt | Sharp Decrease | Charge screening of polymer chains |
| Surfactants | Decrease | Formation of polymer-surfactant aggregates |
| Urea | Decrease | Disruption of hydrogen bonds |
This table is based on findings reported for hydroxyethylacrylate/sodium acryloyldimethyl taurate copolymer solutions. ccspublishing.org.cnresearchgate.netresearchgate.net
Impact of Active Pharmaceutical Ingredients (API) and pH
The rheological attributes of gels and emulsion gels formulated with Acrylamide/Sodium Acryloyldimethyl Taurate copolymer are significantly influenced by the concentration of Active Pharmaceutical Ingredients (API) and the pH of the formulation. nih.gov
A study using lidocaine (B1675312) (a free base drug with a pKa of 7.92) as a model API in a SAT-based gel demonstrated that viscosity, elastic moduli, and yield stress are highly dependent on these parameters. nih.gov When the pH of the formulation is lowered below the pKa of the API, the number of cationic lidocaine species increases. nih.gov This leads to a weakening of the gel matrix structure. The proposed mechanism involves the charge screening of polymer-polymer repulsions and potential electrostatic attraction between the positively charged API molecules and the anionic polymer chains. nih.gov This interaction alters the polymer network, impacting the rheology and potentially affecting the physical stability of emulsion gels against phase separation. nih.gov These findings highlight that the rheological properties of SAT-based topical formulations can be intentionally modified by adjusting the API properties and critical formulation parameters like pH. nih.gov
Acoustic Spectroscopy for Microstructural Understanding
Acoustic spectroscopy is a powerful, non-destructive technique used to analyze the microstructure and stability of complex systems like emulsions and colloidal dispersions formulated with SAT. nih.govlubrizolcdmo.com This method measures the attenuation of ultrasound waves as a function of frequency as they pass through a sample. The resulting attenuation spectrum provides valuable information about particle size distribution and the high-frequency rheology of the system without the need for dilution, which can alter the sample's structure. lubrizolcdmo.comresearchgate.net
Characterization of Concentrated Colloidal Systems
A major advantage of acoustic spectroscopy is its ability to characterize concentrated and opaque systems, which are often challenging for light-scattering-based techniques. lubrizolcdmo.com For SAT-based systems, which are often formulated as concentrated gels or emulsions, this is particularly beneficial.
Studies on emulsion gels prepared with an Acrylamide/Sodium Acryloyldimethyl Taurate copolymer at concentrations ranging from 0.5% to 5% (w/w) have utilized acoustic spectroscopy to determine the particle size of oil droplets and the microrheological properties (extensional moduli G' and G''). nih.gov The technique can effectively probe the structural characteristics of these concentrated systems in their native state. The analysis of acoustic parameters can reveal details about the gel structure, such as the presence of weak polymer-polymer interactions, which can be an advantageous feature for topical applications where ease of spreading is desired. nih.gov
Assessment of Emulsion Stability over Time
Acoustic spectroscopy is also a valuable tool for assessing the stability of emulsions over time. nih.govresearchgate.netpraiseworthyprize.org By repeatedly measuring the acoustic attenuation spectrum, it is possible to monitor changes in the droplet size distribution, which is a key indicator of emulsion stability. researchgate.net Processes like coalescence or flocculation will lead to changes in the particle size, which are reflected in the acoustic spectrum.
In the context of SAT-based emulsion gels, acoustic spectroscopy has been used in conjunction with classical oscillatory rheology to evaluate system stability. nih.gov Research has shown that even at high polymer concentrations where a gel-like structure is formed, the elastic properties may not be strongly long-lasting. This can be detected by an increase in the viscous contribution at low frequencies during acoustic spectroscopy analysis. nih.gov Furthermore, the technique can confirm that the addition of an oily phase to create an emulsion causes minimal changes to the elastic character of the original SAT-based gel, indicating good formulation stability. nih.gov
Microrheological Extensional Moduli
The microrheological extensional moduli, comprising the storage modulus (G') and the loss modulus (G''), provide significant insights into the viscoelastic properties of Sodium Acryloyldimethyl Taurate (SAT)-based systems at a microscopic level. These parameters are crucial for understanding the structural organization and stability of such formulations. Research utilizing acoustic spectroscopy has been instrumental in determining these properties for gels formulated with a copolymer of acrylamide and sodium acryloyllimethyltaurate.
In a detailed study, the microrheological behavior of gels prepared with varying concentrations of an acrylamide/sodium acryloyldimethyl taurate copolymer was investigated. nih.gov The microrheological extensional moduli (G' and G'') were determined from acoustic parameters. nih.govnih.gov The storage modulus (G') is indicative of the elastic component of the system, representing the stored energy, while the loss modulus (G'') signifies the viscous component, representing the energy dissipated as heat.
The investigation revealed a strong dependence of the dynamic moduli on the concentration of the polymer. nih.govnih.gov As the polymer concentration increased, a progressive enhancement in the elasticity of the samples was observed. nih.govnih.gov This change in viscoelastic properties was evident as the behavior shifted from that of a concentrated non-entangled solution at lower concentrations to a more "gel-like" structure at higher concentrations. nih.gov
Specifically, at lower concentrations of 0.5% and 1% (w/w), the mechanical spectra showed a pronounced frequency dependence and multiple crossover points between G' and G'', which is characteristic of a dilute polymer solution lacking a well-defined structure. nih.gov Conversely, at higher concentrations ranging from 3% to 5% (w/w), the systems exhibited typical gel-like spectra, characterized by the absence of crossover points and a weak dependency on frequency. nih.gov
The microrheological parameters obtained via acoustic spectroscopy indicated that the physical interactions forming this gel-like structure were not exceedingly strong. nih.gov This was demonstrated by an increase in the viscous contribution (G'') in the low-frequency range, suggesting that the elastic properties of the gel structure, even at elevated polymer concentrations, were not indefinitely long-lasting. nih.gov Such a characteristic, indicative of weak polymer-polymer interactions, can be advantageous for certain applications, such as topical formulations, where ease of application is desired. nih.gov
The addition of an oily phase to create an emulsion gel was found to cause minimal alterations to the elastic character of the gel, as confirmed by both rheological and acoustic spectroscopy analyses. nih.gov
The following tables present the microrheological extensional moduli (G' and G'') of the acrylamide/sodium acryloyldimethyl taurate copolymer gels at various concentrations, as determined by acoustic spectroscopy.
Chemical Reactivity and Functionalization of Sodium Acryloyldimethyltaurate Polymers
Polymerization Reactions
Polymers of sodium acryloyldimethyltaurate are synthesized from its monomer, 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS), or its sodium salt. The primary method for synthesis is free-radical polymerization. researchgate.net This process can be initiated by various means, including chemical initiators (like persulfates) or redox systems, and can be conducted in aqueous solutions or solvent mixtures. researchgate.netgoogle.com The polymerization can be controlled to produce polymers with specific molecular weights and structures.
The versatility of the AMPS monomer allows for the creation of several types of polymers:
Homopolymers: Polymerizing the AMPS monomer by itself results in poly(2-acrylamido-2-methyl-1-propanesulfonic acid), or PAMPS. researchgate.net
Copolymers: AMPS can be copolymerized with a wide range of other vinyl monomers to tailor the properties of the final polymer. cir-safety.org Common comonomers include acrylamide (B121943), acrylic acid, sodium acrylate (B77674), and various methacrylates. mdpi.comatamankimya.comitu.edu.trspecialchem.com This approach is used to balance properties like hydrophilicity, salt tolerance, and mechanical strength. atamankimya.com
Crosspolymers: The inclusion of a crosslinking agent, such as N,N'-methylenebis(acrylamide), during polymerization creates a three-dimensional hydrogel network. itu.edu.tr The degree of crosslinking dictates the swelling capacity and mechanical properties of the resulting hydrogel.
Advanced techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization and atom transfer radical polymerization (ATRP) have also been employed to synthesize well-defined PAMPS and its block copolymers with controlled molar masses and narrow dispersity. researchgate.netmdpi.com
| Polymerization Method | Common Initiators/Catalysts | Typical Solvents | Resulting Polymer Types | Key References |
|---|---|---|---|---|
| Free-Radical Polymerization | Ammonium (B1175870) Persulfate (APS), Potassium Persulfate (KPS), AIBN | Water, DMF | Homopolymers, Copolymers, Crosspolymers (Hydrogels) | researchgate.netitu.edu.tr |
| Atom Transfer Radical Polymerization (ATRP) | Ruthenium(II) complexes | DMF, Methanol:DMF | Well-defined homopolymers, Block copolymers | mdpi.com |
| Reversible Addition-Fragmentation Chain-Transfer (RAFT) | Not specified | Not specified | Polymers with controlled molar mass and narrow dispersity | researchgate.net |
Substitution Reactions of Sulfonic Acid Group
The sulfonic acid group (–SO₃H) in the acryloyldimethyltaurate moiety is a strong acid, meaning it is fully ionized over a wide pH range. wikipedia.org This functional group is characterized by its high chemical stability and general resistance to hydrolysis and other substitution reactions under typical conditions. google.com This stability is a key feature, contributing to the polymer's tolerance to high temperatures and salinity.
Due to this inherent lack of reactivity, the sulfonic acid group is not typically used as a reactive handle for post-polymerization functionalization via substitution. Its primary role in the polymer is to impart strong anionic character, enhance hydrophilicity, and provide exceptional salt tolerance by preventing the precipitation of divalent cations. wikipedia.orgmdpi.com Chemical modifications of these polymers are therefore directed at other parts of the molecule, such as the polymer backbone or other more reactive comonomers incorporated during polymerization.
Addition Reactions of Acrylamide Moiety
The term "addition reaction" is not characteristic of the amide functional group within the polymer backbone. The amide linkage (–CONH–) is relatively unreactive due to resonance stabilization. libretexts.org It does not typically undergo addition reactions in the way that an alkene or carbonyl group might. Instead, the reactivity of the amide moiety is characterized by substitution or cleavage reactions, which generally require harsh conditions.
Key reactions involving the amide group in related polymers include:
Hydrolysis: Under strong acidic or basic conditions with heating, the amide bond can be hydrolyzed to yield a carboxylic acid and an amine. libretexts.orgsolubilityofthings.com This process breaks the side chain off the polymer backbone and is generally considered a degradation pathway rather than a functionalization strategy.
Transamidation: Recent advances have shown that unactivated tertiary amides on polymer backbones can undergo direct transamidation, where one amine group is exchanged for another. acs.org This suggests a potential, though challenging, route for modifying the acrylamide moiety.
Reaction with Anhydrides: The amide groups of a polyacrylamide hydrogel can react with poly(maleic anhydride) copolymers to form covalent imide bonds, allowing for surface modification. nih.gov This is a type of nucleophilic acyl substitution, not an addition reaction.
Therefore, while the acrylamide moiety is crucial to the polymer's structure, it is not a primary site for functionalization via addition reactions.
Biofunctionalization Strategies
For applications in biosensing and medical implants, the polymer surface must be modified to interact with biological systems in a specific manner. This is achieved through multi-step biofunctionalization strategies designed to attach biomolecules like antibodies.
Mercaptosilanization is a technique typically used to introduce thiol (–SH) groups onto inorganic surfaces like silica (B1680970) or glass and is not directly applicable to hydrogel polymers. However, the goal of exposing thiol groups on the polymer network is critical for subsequent bioconjugation and is achieved through alternative chemical pathways.
A common and effective strategy involves conjugating thiol-containing amino acids, such as L-cysteine, to the polymer. nih.govresearchgate.net Since the native this compound polymer lacks a suitable functional group for this reaction, it is often first copolymerized with a monomer that provides a reactive handle, such as acrylic acid (which contains a carboxylic acid group). The carboxylic acid groups can then be activated (e.g., using EDC/NHS chemistry) to react with the amine group of cysteine, forming a stable amide bond and leaving the cysteine's thiol group exposed and available for further reactions. nih.gov This "grafting to" approach is a versatile method for introducing thiol functionality into the polymer structure. nih.gov
With thiol groups successfully exposed on the polymer surface, antibodies can be covalently attached. A highly specific and widely used method for this is the formation of disulfide bridges (–S–S–). This can be achieved in several ways:
Reaction with Activated Disulfides: The thiol groups on the polymer can react with an antibody that has been modified with a pyridyl disulfide group. This thiol-disulfide exchange reaction results in a stable disulfide bond linking the polymer to the antibody. acs.org
Reaction with Antibody Thiols: The disulfide bonds within the hinge region of an antibody (like IgG) can be selectively reduced using mild reducing agents to expose free cysteine thiol groups. mdpi.com These antibody-based thiols can then react with thiol groups on the polymer in the presence of a mild oxidant or through thiol-disulfide exchange to form the desired covalent linkage.
This strategy creates a stable, yet potentially reversible, linkage, as the disulfide bond can be cleaved by reducing agents if desired. This oriented immobilization helps ensure the antigen-binding sites of the antibody remain accessible. mdpi.com
The biofunctionalized this compound polymers are well-suited for advanced biomedical applications.
Biosensing: When antibodies are immobilized on the polymer surface, the material can function as the recognition element in an immunosensor. nih.gov The polymer can be coated onto a transducer (e.g., an electrode or optical sensor). When the target antigen binds to the immobilized antibodies, it causes a detectable change in the physical properties of the sensor, allowing for quantification of the analyte. The high hydrophilicity and antifouling properties of the base polymer can help to reduce non-specific protein adsorption, improving the sensor's signal-to-noise ratio. nih.gov
Medical Implants: Polymer coatings are essential for improving the biocompatibility and functionality of medical implants, such as stents or joint replacements. nih.govport.ac.ukgoogle.com A coating of a biofunctionalized polymer can be used to elicit specific cellular responses. For instance, immobilizing specific peptides or antibodies can promote the adhesion and growth of desired cell types (e.g., endothelial cells on a vascular stent) or prevent undesirable outcomes like inflammation or bacterial adhesion. nih.govport.ac.uk The polymer's physical properties, such as its high water content and soft texture, can also help to create a more favorable interface between the implant and the surrounding tissue.
| Step | Objective | Typical Reagents | Chemical Reaction/Bond Formed | Key References |
|---|---|---|---|---|
| 1. Copolymerization | Introduce reactive groups | AMPS + Acrylic Acid | Free-radical polymerization | atamankimya.com |
| 2. Thiolation | Expose thiol (–SH) groups | L-cysteine, EDC/NHS | Amidation (Amide bond) | nih.govnih.gov |
| 3. Antibody Attachment | Immobilize antibodies | Reduced antibody, mild oxidant | Thiol-disulfide exchange (Disulfide bond) | mdpi.com |
Surface Chemistry and Interactions of this compound Polymers
The efficacy of polymers based on this compound in various applications, particularly in cosmetics and personal care, is fundamentally governed by their behavior at interfaces. As anionic polyelectrolytes, their surface chemistry is characterized by the presence of the highly hydrophilic sulfonate group, which dictates their interactions with polar and non-polar phases. These polymers are widely recognized for their role as emulsion stabilizers and thickening agents, functions that are direct consequences of their surface-active properties. specialchem.comcir-safety.orgtiiips.com
The primary mechanism by which these polymers stabilize emulsions is through their adsorption at the oil-water interface. nih.gov In an oil-in-water emulsion, the polymer chains arrange themselves at the surface of the oil droplets. The hydrophobic segments of the polymer backbone exhibit an affinity for the oil phase, while the anionic sulfonate groups orient towards the aqueous phase. This arrangement reduces the interfacial tension between the oil and water, making the emulsion more stable. nih.govnih.gov
Furthermore, the adsorbed polymer layer creates a steric and electrostatic barrier around the oil droplets. The bulky polymer chains physically hinder the droplets from approaching one another, a phenomenon known as steric hindrance. Simultaneously, the negatively charged sulfonate groups create a repulsive electrostatic force between the droplets, further preventing coalescence and phase separation. specialchem.comtiiips.com One study on an acrylamide/sodium acryloyldimethyltaurate copolymer noted that the gel structure it forms is characterized by weak polymer-polymer interactions, which contributes to the texture and stability of the final product. nih.govnih.gov
The surface interactions of these polymers are not limited to liquid-liquid interfaces. They can also adsorb onto solid surfaces, modifying the surface properties such as wettability. The extent and strength of this adsorption depend on the chemistry of the surface, the solvent environment (pH, ionic strength), and the specific copolymer composition.
Detailed Research Findings
While specific quantitative data for the surface energy and contact angles of homopolymers of this compound are not extensively available in public literature, the principles of their surface interactions can be understood through representative data from similar anionic polymer systems used in surface modification and emulsion stabilization. The following tables illustrate typical measurements used to characterize the surface chemistry of such polymers.
Disclaimer: The following data tables are representative of typical anionic, water-soluble polymers used in similar applications and are provided for illustrative purposes to demonstrate common research findings in this field. Specific experimental values for this compound polymers were not available in the cited literature.
Table 1: Illustrative Interfacial Tension (IFT) of an Anionic Polymer Solution against a Non-Polar Liquid
This table demonstrates the effect of polymer concentration on the reduction of interfacial tension between an aqueous solution and a model oil phase (e.g., hexadecane). The reduction in IFT is a direct measure of the polymer's surface activity.
| Polymer Concentration (wt%) | Interfacial Tension (mN/m) |
| 0 (Pure Water) | 52.1 |
| 0.01 | 35.4 |
| 0.05 | 28.9 |
| 0.10 | 24.5 |
| 0.50 | 18.2 |
| 1.00 | 15.7 |
Table 2: Representative Contact Angle Measurements on Polymer-Coated Surfaces
This table shows how coating a solid substrate with a hydrophilic anionic polymer can alter its surface wettability. A lower contact angle with water indicates a more hydrophilic surface.
| Substrate | Coating | Water Contact Angle (°) |
| Polypropylene (Untreated) | None | 102° |
| Polypropylene (Coated) | Anionic Polymer Film | 45° |
| Glass (Untreated) | None | 35° |
| Glass (Coated) | Anionic Polymer Film | 18° |
| Polytetrafluoroethylene (PTFE) | None | 110° |
| Polytetrafluoroethylene (PTFE) | Anionic Polymer Film | 68° |
The functionalization of this compound copolymers, for instance by incorporating hydrophobic monomers, can be used to tailor these surface properties. Increasing the hydrophobic character can enhance adsorption at the oil-water interface, potentially leading to stronger emulsion stabilization, though it may also affect the polymer's solubility in water. Conversely, increasing the charge density by copolymerizing with other anionic monomers can enhance electrostatic repulsion. This ability to tune the surface activity through copolymerization makes these polymers highly versatile for creating a wide range of textures and stabilizing complex formulations. specialchem.com
Mechanisms of Action in Material Science and Formulations
Role as Emulsifiers and Emulsion Stabilizers
These polymers are integral in creating and maintaining the stability of oil-in-water (O/W) emulsions. specialchem.comrevivalabs.comnih.gov Their amphiphilic nature allows them to effectively bridge the gap between immiscible oil and water phases.
At the interface between oil and water, sodium acryloyldimethyltaurate copolymers can form a structured network. This polymeric film physically encases the oil droplets, creating a barrier that helps prevent them from merging. rsc.orgaps.org This interfacial gel structure is a key factor in the long-term stability of emulsions.
By reducing the interfacial tension between oil and water, this compound copolymers facilitate the dispersion of oil droplets throughout the aqueous phase. specialchem.comnih.gov This action, combined with the steric hindrance provided by the polymer's presence at the interface, effectively prevents the coalescence of oil droplets and subsequent phase separation, ensuring a homogenous mixture. specialchem.comnih.govmdpi.com
Function as Thickening and Gelling Agents
In addition to their emulsifying properties, these polymers are highly effective at increasing the viscosity of aqueous solutions, transforming them into gels. specialchem.comspecialchem.comcir-safety.orgrevivalabs.comnih.govtheinkeylist.com
When introduced to water, this compound copolymers exhibit a phenomenon known as hydroswelling. nih.gov The polymer matrix absorbs and traps a significant volume of water, causing it to swell and occupy a larger space. This process is fundamental to its thickening capabilities. revivalabs.com
The swelling of the polymer in water leads to an increase in the viscosity of the aqueous phase. specialchem.comspecialchem.comnih.govrsc.orgnih.gov As the polymer concentration increases, the swollen polymer chains begin to interact and entangle, forming a network that restricts the movement of water molecules and results in a thicker consistency. mdpi.comresearchgate.net
At sufficient concentrations, the entangled polymer network can create a stable, semisolid gel structure. nih.govresearchgate.netnih.gov These systems exhibit desirable rheological properties, such as shear-thinning behavior, making them suitable for a variety of applications where a specific texture and flow are required. revivalabs.comresearchgate.net
Dispersing Agent Properties
Copolymers containing Sodium Acryloyldimethyl Taurate are synthetic polymers recognized for their efficacy as dispersing agents and stabilizers in a variety of formulations. specialchem.compaulaschoice.nlcir-safety.org Their primary function in this role is to facilitate the uniform distribution of solid particles or immiscible liquid droplets within a continuous phase and to prevent them from aggregating or settling over time. The mechanism of action is rooted in the polymer's specific molecular structure and its behavior in solution, primarily involving steric and electrostatic stabilization, complemented by significant rheological modification.
The polymer chains adsorb onto the surface of the particles that are to be dispersed. The structure of the copolymer, featuring both hydrophilic and potentially hydrophobic segments, allows for this surface interaction. Once adsorbed, the polymer chains extend into the surrounding medium. These chains create a physical barrier that prevents particles from approaching each other too closely, a mechanism known as steric hindrance. If two particles do approach, the repulsion between the polymer layers prevents coalescence or flocculation. Furthermore, the Sodium Acryloyldimethyl Taurate monomer unit contains a sulfonate group, which is anionic. In aqueous solutions, these negatively charged groups can create an electrical double layer around the particles, leading to electrostatic repulsion between them, further enhancing dispersion stability. mpg.dexyzchemical.com
A critical aspect of the dispersing action of these copolymers is their profound impact on the rheology of the continuous phase. In aqueous systems, these polymers hydrate (B1144303) and swell, forming a three-dimensional gel network even at low concentrations. nih.gov This network is established and maintained by a combination of intermolecular and intramolecular forces, including hydrogen bonding, electrostatic repulsions between the charged sulfonate groups, and hydrophobic associations. researchgate.netccspublishing.org.cn The resulting gel structure increases the viscosity and imparts a yield stress to the formulation. This high viscosity at rest physically entraps and suspends particles, effectively preventing sedimentation. When a shear force is applied (e.g., shaking or pouring the product), the network can break down, leading to a decrease in viscosity (shear-thinning behavior), which allows for easy application. Once the force is removed, the network reforms, ensuring long-term stability of the dispersion.
Research on acrylamide (B121943)/sodium acryloyldimethyl taurate copolymers has quantified this behavior. nih.govnih.gov Oscillatory rheology measurements demonstrate that as the polymer concentration increases, the viscoelastic properties of the system shift from that of a liquid-like solution to a strong, gel-like structure. This is characterized by the elastic modulus (G') becoming greater than the viscous modulus (G''), indicating a more solid-like, structured system capable of effectively dispersing and stabilizing secondary phases. nih.govnih.gov
| Polymer Concentration (% w/w) | Mechanical Spectrum Characteristics | Dominant Behavior | Dispersion Capability |
|---|---|---|---|
| 0.5% - 1.0% | Strong frequency dependence, multiple crossover points between G' and G''. | Liquid-like (Viscous) | Low - unstructured solution |
| 3.0% - 5.0% | Weak frequency dependence, no crossover points (G' > G''). | Gel-like (Elastic) | High - stable gel network |
Opacifying Agent Functionality
Sodium Acryloyldimethyl Taurate and its copolymers are listed as opacifying agents in cosmetic and material science formulations. paulaschoice.nlcir-safety.orgincidecoder.com An opacifier's function is to reduce the transparency of a product, making it appear cloudy, milky, or opaque. This effect is achieved by introducing components that scatter light. In the case of these polymers, the opacifying functionality is not due to the absorption of light, but rather to the physical structures they form in solution.
The mechanism of opacity is directly linked to the polymer's behavior in the formulation's continuous phase. As described previously, these polymers form complex, three-dimensional networks. The polymer chains associate into clusters and hydrophobic microdomains, creating a heterogeneous microstructure within the liquid. researchgate.netccspublishing.org.cn This creates regions with varying polymer densities and, consequently, different refractive indices compared to the surrounding solvent medium.
Influence on Delivery of Active Ingredients
Copolymers of Sodium Acryloyldimethyl Taurate can significantly influence the delivery and release of active ingredients in formulations, particularly in topical applications. specialchem.com The primary mechanism for this influence is the formation of a polymer matrix that entraps the active compound, allowing for a modified or controlled release profile. nih.govascendiacdmo.com
When an active ingredient is incorporated into a formulation containing this copolymer, it becomes dispersed within the polymer's gel network. The release of the active from this matrix is then governed by two main processes: diffusion and matrix erosion. ascendiacdmo.com The active ingredient must diffuse through the tortuous path of the gel network to reach the surface of the formulation and be delivered. The viscosity of the gel and the density of the polymer network can be adjusted (by changing the polymer concentration) to control this diffusion rate, allowing for a sustained release of the active over time.
Furthermore, the gel structure itself is characterized by weak polymer-polymer interactions. nih.gov This is an advantageous characteristic for topical delivery systems. When the product is applied to a surface, such as the skin, the shear force from rubbing can easily break down the gel's structure. This structural collapse can facilitate a more immediate release of a portion of the active ingredient, while the remaining ingredient continues to be released in a more sustained manner from the film that is left behind. nih.gov
These copolymers can also function as film-forming agents. incidecoder.com Upon application and evaporation of the solvent (e.g., water), the polymer can leave a thin, substantive film on the skin's surface. This film can act as a reservoir for the active ingredient, prolonging its contact time with the skin and potentially enhancing its penetration into the stratum corneum. Because the polymers are typically large molecules, they are not expected to penetrate the skin themselves, which is a key attribute for an excipient designed to deliver an active to a target site without being absorbed systemically. cir-safety.org
| Mechanism | Description | Governing Polymer Property |
|---|---|---|
| Matrix Diffusion | Active ingredient diffuses through the polymer gel network to be released over time. | Viscosity and density of the 3D gel network. |
| Matrix Erosion / Shear-Thinning Release | The gel network breaks down under shear (e.g., rubbing), releasing the entrapped active. | Weak polymer-polymer interactions; shear-thinning rheology. |
| Film-Forming Reservoir | A polymer film forms on the substrate, holding the active ingredient for prolonged contact. | Film-forming nature and substantivity of the polymer. |
Environmental Fate and Ecotoxicology of Sat Based Polymers
Hydrolytic Stability under Environmental Conditions
The stability of a polymer against hydrolysis—a chemical reaction with water that can break down the polymer chain—is a critical factor in its environmental persistence. For sulfonated polymers like those based on SAT, the chemical structure influences their hydrolytic stability. The acrylamido-2-methyl-1-propanesulfonic acid (AMPS) monomer, a core component of these polymers, is known to be stable and can protect adjacent functional groups, such as acrylamide (B121943), from hydrolysis at temperatures up to 100°C. eor-alliance.com However, at elevated temperatures, the AMPS group itself can undergo hydrolysis. eor-alliance.com
Release to Sewage Treatment Plants (STPs)
The predominant pathway for SAT-based polymers from consumer use into the environment is via wastewater. envchemgroup.com As ingredients in rinse-off personal care and cosmetic products, these polymers are washed down the drain during activities like showering and cleaning. nih.govepa.gov Consequently, the vast majority of the volume used is expected to be released directly into municipal sewer systems, which then convey the wastewater to Sewage Treatment Plants (STPs) for processing. The influent of these STPs continuously receives a mixture of such chemicals from household activities. epa.govwa.gov
Partitioning to Sludge and Sediment
Once inside an STP, the fate of SAT-based polymers is largely governed by their physical and chemical properties, particularly their high molecular weight and ionic nature. These characteristics promote a high affinity for solid particles, leading the polymers to adsorb onto the organic matter present in sewage. nih.govresearchgate.net This process, known as partitioning, results in the effective removal of a significant portion of the polymer from the liquid wastewater stream and its concentration in the sewage sludge. ect.deresearchgate.net
For high molecular weight polymers, removal rates of up to 90% through partitioning to sludge and sediment within STPs have been estimated. Anionic polymers, a category that includes SAT-based copolymers, are even used commercially in water treatment specifically to enhance the separation of solids from liquids and promote the settling of sediment. iadc-dredging.com The portion of the polymer bound to sludge may then be disposed of in landfills or, in some cases, applied to agricultural land as biosolids, representing another potential environmental pathway. psu.edu
Bioaccumulation Potential
Bioaccumulation refers to the buildup of a chemical in an organism at a concentration higher than that found in the surrounding environment. For water-soluble polymers like SAT-based copolymers, the potential for bioaccumulation is generally considered low. ect.deresearchgate.netewg.org This is primarily attributed to two key factors:
Large Molecular Size: The large size of the polymer molecules physically hinders their ability to pass through the biological membranes of aquatic organisms. ect.deresearchgate.net
Ionic Charge: The anionic (negatively charged) nature of these polymers further limits their uptake by organisms. ect.deresearchgate.net
Environmental risk assessment frameworks for cosmetics often evaluate bioaccumulation potential using the Bioconcentration Factor (BCF), which compares the concentration of a chemical in an organism to the concentration in the surrounding water. nih.gov Chemicals with a BCF value below 500 L/kg are typically assigned the lowest concern score for bioaccumulation. nih.gov Copolymers of acrylamide and sodium acryloyldimethyltaurate are not suspected to be bioaccumulative. ewg.org
Biodegradation and Abiotic Degradation Pathways
The degradation of SAT-based polymers in the environment can occur through both biological (biodegradation) and non-biological (abiotic) processes.
Biodegradation: These polymers are generally not considered to be readily biodegradable. Their synthetic backbone can be resistant to microbial attack. However, slow biodegradation can occur. Some specialized fungi and bacteria have been shown to degrade related polymers like polyacrylates and polyacrylamides, often using them as a source of carbon or nitrogen. kristujayanti.edu.in This process can involve enzymes such as amidases and may be more effective when different microbial species work synergistically. kristujayanti.edu.inoekotoxzentrum.ch Studies on similar superabsorbent polymers in soil have shown very low mineralization rates, on the order of 0.12% to 0.24% over a six-month period. nih.gov
Abiotic Degradation: Abiotic processes, primarily photodegradation (breakdown by sunlight) and hydrolysis, can also contribute to the degradation of these polymers. mit.edu Exposure to ultraviolet (UV) radiation can break the chemical bonds in the polymer backbone, leading to chain scission and the formation of smaller fragments. researchgate.net This initial breakdown through abiotic pathways can sometimes make the polymer fragments more accessible to subsequent microbial biodegradation. mit.edu Incineration of waste containing the polymer will result in its breakdown into water and oxides of carbon, sulfur, and nitrogen.
Predicted Environmental Concentration (PEC)
The Predicted Environmental Concentration (PEC) is a calculated estimate of the concentration of a substance expected in an environmental compartment, such as river water. taylorandfrancis.comtaylorandfrancis.com It is a critical component of risk assessment, especially when measured environmental data is scarce, as is often the case for water-soluble polymers. envchemgroup.com The PEC is modeled using data on the amount of the substance used, market volume, release patterns, and its fate and transport within the environment. taylorandfrancis.com
For a Hydroxyethyl (B10761427) Acrylate (B77674)/Sodium Acryloyldimethyl Taurate Copolymer, a "worst-case" PEC in sewage effluent was estimated based on nationwide usage in Australia. This calculation assumes no removal of the polymer within the STP.
Table 1: Example of a Predicted Environmental Concentration (PEC) Calculation
| Parameter | Value | Source |
|---|---|---|
| Amount Entering Sewer Annually | 3000 kg | |
| Population of Australia | 20 million | |
| Water Usage per Person per Day | 200 L | |
| Predicted Environmental Concentration (PEC) | 2 µg/L |
This interactive table is based on a worst-case scenario calculation for a related polymer.
Environmental Risk Assessment
An environmental risk assessment compares the potential for exposure to a substance with its potential to cause harm. ctpa.org.uk This is commonly done by calculating a risk quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). researchgate.nettaylorandfrancis.com The PNEC is the concentration below which adverse effects on the ecosystem are unlikely to occur. nih.gov A risk quotient of less than one generally indicates that the substance is of low environmental concern. ctpa.org.uk
Assessments of SAT-based polymers and their analogues have generally concluded a low risk to the environment based on their intended use patterns and low predicted environmental concentrations. However, ecotoxicological data for some related polymers indicate potential harm to aquatic life. For instance, an analogue polymer, Ammonium (B1175870) Acryloyldimethyltaurate/Carboxyethyl Acrylate Crosspolymer, is classified as harmful to aquatic life.
Table 2: Environmental Risk Assessment Data for an Analogue Polymer
| Endpoint | Value | Classification | Source |
|---|---|---|---|
| Effect Concentration | |||
| LC50 (Fish, 96h) | 86.3 mg/L | Harmful to aquatic life | |
| Risk Characterization | |||
| Predicted No-Effect Concentration (PNEC) | 86.3 µg/L | - | |
| Predicted Environmental Concentration (PEC) | 13.7 µg/L | - | |
| Risk Quotient (PEC/PNEC) | 0.159 | < 1 (Low Risk) |
This interactive table presents data for an analogue polymer, Ammonium Acryloyldimethyltaurate/Carboxyethyl Acrylate Crosspolymer, to illustrate the risk assessment process.
Toxicological Research and Safety Assessments of Sat Based Polymers
Acute Toxicity Studies (Oral and Dermal)
Acute toxicity studies are designed to assess the potential adverse effects of a substance following a single, short-term exposure. For SAT-based polymers, these studies have focused on the oral and dermal routes of exposure, reflecting the most likely pathways of human contact with these ingredients in consumer products.
Research findings indicate a low order of acute toxicity for various acryloyldimethyltaurate polymers. In studies conducted on rats, the acute dermal and oral Lethal Dose, 50% (LD50) values were consistently high, suggesting that large amounts of these substances would be required to cause acute toxic effects. For instance, the acute oral LD50 for a solution containing 25% to 27% of Acrylamide (B121943)/Sodium Acryloyldimethyltaurate/Acrylic Acid Copolymer was reported to be greater than 5000 mg/kg in rats. scribd.com Similarly, the acute dermal LD50 for the same copolymer was also found to be greater than 5000 mg/kg in rats. scribd.com Other related polymers have shown similarly low toxicity. The oral LD50 for Ammonium (B1175870) Acryloyldimethyltaurate/Carboxyethyl Acrylate (B77674) Crosspolymer and Ammonium Acryloyldimethyltaurate/VP Copolymer was reported to be greater than 2000 mg/kg in rats. scribd.com
| Polymer Name | Study Type | Species | LD50 Value (mg/kg) |
|---|---|---|---|
| Acrylamide/Sodium Acryloyldimethyltaurate/Acrylic Acid Copolymer (25%-27% solution) | Acute Oral | Rat | >5000 |
| Acrylamide/Sodium Acryloyldimethyltaurate/Acrylic Acid Copolymer (24% solution) | Acute Oral | Rat | >5000 |
| Acrylamide/Sodium Acryloyldimethyltaurate/Acrylic Acid Copolymer (25%-27% product) | Acute Dermal | Rat | >5000 |
| Ammonium Acryloyldimethyltaurate/Carboxyethyl Acrylate Crosspolymer | Acute Oral | Rat | >2000 |
| Ammonium Acryloyldimethyltaurate/VP Copolymer | Acute Oral | Rat | >2000 |
| Hydroxyethyl (B10761427) Acrylate/Sodium Acryloyldimethyl Taurate Copolymer (<60% in mixture) | Acute Oral | Not Specified | >1200 |
Skin and Ocular Irritation Studies
The potential for SAT-based polymers to cause skin and eye irritation has been evaluated in both animal and human studies, as well as through in vitro methods. These studies are fundamental to ensuring the safety of these ingredients in products that come into direct contact with the skin and eyes.
In animal studies, several acryloyldimethyltaurate copolymers, including Acrylamide/Sodium Acryloyldimethyltaurate/Acrylic Acid Copolymer and Ammonium Acryloyldimethyltaurate/VP Copolymer, were found to be non-irritating to rabbit skin. cir-safety.org A solution of Acrylamide/Sodium Acryloyldimethyltaurate/Acrylic Acid Copolymer was also not irritating to rat skin after 24 hours of exposure. scribd.com In human trials, Hydroxyethyl Acrylate/Sodium Acryloyldimethyl Taurate Copolymer was reported to be non-irritating. scribd.com
Ocular irritation studies have yielded similar results. In rabbit eye irritation assays, polymers such as Acrylamide/Sodium Acryloyldimethyltaurate/Acrylic Acid Copolymer and Ammonium Acryloyldimethyltaurate/VP Copolymer were found to be non-irritating or only slightly irritating. scribd.comcir-safety.org In vitro tests, such as the Hens Eggs Test-Chorioallantoic Membrane (HET-CAM) assay, have also been employed. A product containing less than 2.25% Sodium Acrylate/Acryloyldimethyltaurate/Dimethylacrylamide Crosspolymer was not considered an eye irritant in this assay. scribd.com
| Polymer Name | Study Type | Test System | Result |
|---|---|---|---|
| Acrylamide/Sodium Acryloyldimethyltaurate/Acrylic Acid Copolymer | Skin Irritation | Rabbit | Non-irritating |
| Ammonium Acryloyldimethyltaurate/VP Copolymer | Skin Irritation | Rabbit | Non-irritating |
| Hydroxyethyl Acrylate/Sodium Acryloyldimethyl Taurate Copolymer | Skin Irritation | Human | Non-irritating |
| Acrylamide/Sodium Acryloyldimethyltaurate/Acrylic Acid Copolymer | Ocular Irritation | Rabbit | Non- to slightly irritating |
| Ammonium Acryloyldimethyltaurate/Carboxyethyl Acrylate Crosspolymer | Ocular Irritation | Rabbit | Non- to slightly irritating |
| Sodium Acrylate/Acryloyldimethyltaurate/Dimethylacrylamide Crosspolymer (<2.25%) | Ocular Irritation (HET-CAM) | In Vitro | Not an irritant |
Skin Sensitization Studies
Skin sensitization, or allergic contact dermatitis, is an immune response to a substance. Studies to assess the sensitization potential of SAT-based polymers are critical for the safety assessment of leave-on cosmetic products. These evaluations have been conducted using both animal models and human subjects.
In a Buehler test, a standard animal model for sensitization, Ammonium Acryloyldimethyltaurate/Carboxyethyl Acrylate Crosspolymer did not induce sensitization in guinea pigs at a concentration of 25%. scribd.com Similarly, neat Ammonium Acryloyldimethyltaurate/VP Copolymer was not sensitizing to guinea pigs. scribd.com
Human Repeated Insult Patch Tests (HRIPTs) are a key method for evaluating the sensitization potential in humans. Several SAT-based polymers have been tested using this method and have been found to be non-sensitizing. scribd.com For instance, products containing Acrylamide/Sodium Acryloyldimethyltaurate/Acrylic Acid Copolymer (up to 27%), Sodium Acrylate/Acryloyldimethyltaurate/Dimethylacrylamide Crosspolymer (<2.25%), and Sodium Polyacryloyldimethyl Taurate (30% to 40%) were not sensitizing in HRIPTs. scribd.com Furthermore, Hydroxyethyl Acrylate/Sodium Acryloyldimethyl Taurate Copolymer was also found to be non-sensitizing in a human sensitization assay. scribd.com
| Polymer Name (Concentration) | Study Type | Test System | Result |
|---|---|---|---|
| Ammonium Acryloyldimethyltaurate/Carboxyethyl Acrylate Crosspolymer (25%) | Buehler Test | Guinea Pig | Not sensitizing |
| Ammonium Acryloyldimethyltaurate/VP Copolymer (Neat) | Not Specified | Guinea Pig | Not sensitizing |
| Acrylamide/Sodium Acryloyldimethyltaurate/Acrylic Acid Copolymer (up to 27%) | HRIPT | Human | Not sensitizing |
| Sodium Acrylate/Acryloyldimethyltaurate/Dimethylacrylamide Crosspolymer (<2.25%) | HRIPT | Human | Not sensitizing |
| Sodium Polyacryloyldimethyl Taurate (30%-40%) | HRIPT | Human | Not sensitizing |
| Hydroxyethyl Acrylate/Sodium Acryloyldimethyl Taurate Copolymer | Human Sensitization Assay | Human | Not sensitizing |
Mutagenicity and Carcinogenicity Assessments
Mutagenicity assays are conducted to determine if a substance can cause changes to the genetic material of cells. Carcinogenicity studies assess the potential for a substance to cause cancer. These long-term assessments are vital for understanding the chronic health risks associated with a chemical.
In vitro genotoxicity studies, specifically bacterial reverse mutation assays (Ames tests), have been conducted on several SAT-based polymers. Acrylamide/Sodium Acryloyldimethyltaurate/Acrylic Acid Copolymer, Ammonium Acryloyldimethyltaurate/Carboxyethyl Acrylate Crosspolymer, Ammonium Acryloyldimethyltaurate/VP Copolymer, Hydroxyethyl Acrylate/Sodium Acryloyldimethyl Taurate Copolymer, and Sodium Acrylate/Acryloyldimethyltaurate/Dimethylacrylamide Crosspolymer were all found to be non-mutagenic in these assays. scribd.com
Regarding carcinogenicity, there is a lack of long-term bioassay data for SAT-based polymers specifically. scribd.com However, a comprehensive review of lower alkyl acrylates, which are monomeric building blocks, suggests that they are generally not genotoxic and are unlikely to pose a human cancer hazard. specialchem.com Tumorigenesis observed in animal studies with some acrylates was associated with high doses and chronic irritation, a mechanism not considered relevant to typical human exposure scenarios from cosmetics. specialchem.com
Reproductive Toxicity and Phototoxicity (Data Gaps)
Reproductive and developmental toxicity studies investigate the potential for a substance to interfere with reproductive capabilities or to cause harm to a developing fetus. Phototoxicity is a light-induced skin irritation.
Systemic Exposure and Dermal Penetration Assessments
The potential for a cosmetic ingredient to be absorbed through the skin and enter the bloodstream is a critical factor in its safety assessment. For polymers, molecular size is a primary determinant of their ability to penetrate the skin barrier.
Particle Size Distribution and Respirability for Inhalation Exposure
For ingredients used in powder or spray products, the particle size distribution is an important safety consideration. Particles small enough to be inhaled into the deep lung (respirable particles, generally less than 10 micrometers) are of particular concern.
Some acryloyldimethyltaurate polymers are used in cosmetic powders. scribd.com The particle size distribution has been characterized for some of these polymers. For Ammonium Acryloyldimethyltaurate/VP Copolymer, only 0.5% of particles were smaller than 100 µm. scribd.com For Ammonium Acryloyldimethyltaurate/Carboxyethyl Acrylate Crosspolymer, a larger fraction of particles was smaller, with a median diameter of 2.8 µm. scribd.com However, conservative estimates of inhalation exposure to respirable particles from loose powder cosmetic products are considered to be significantly lower than the protective limits established for airborne particles in workplace environments. scribd.com While unintentional inhalation of droplets from cosmetic sprays is possible, studies on various spray products indicate that the percentage of respirable particles is influenced by the product type and dispensing system.
Regulatory Status and Safety Conclusions by Expert Panels (e.g., CIR, NICNAS)
The safety of Sodium Acryloyldimethyl Taurate (SAT)-based polymers in cosmetic formulations has been evaluated by several international regulatory bodies and expert panels, including the Cosmetic Ingredient Review (CIR) Expert Panel in the United States and the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) in Australia. These assessments have consistently concluded that these polymers are safe for use in cosmetics under the current practices of use and concentration levels.
The CIR Expert Panel conducted a comprehensive safety assessment of 21 acryloyldimethyltaurate polymers. obelis.net The Panel noted that these ingredients are large molecules and are not expected to be absorbed through the skin. obelis.net Their review of available data on acute oral and dermal toxicity, genotoxicity, and dermal and ocular irritation did not raise any significant safety concerns. researchgate.net Based on these findings, the CIR Expert Panel concluded that acryloyldimethyltaurate polymers are safe in cosmetics in the present practices of use and concentration. obelis.net
Similarly, NICNAS has assessed several SAT-based polymers and found them to be of low concern to public health when used in specified cosmetic applications and concentrations. For instance, NICNAS concluded that Hydroxyethyl Acrylate/Sodium Acryloyldimethyl Taurate Copolymer is safe for use in cosmetics at concentrations below 3%. researchgate.netcosmoderma.it They also determined that Sodium Acryloyldimethyltaurate/VP Crosspolymer poses no unreasonable risk to the health of workers and the public based on its low hazard profile and assessed use pattern. mdpi.com For Ammonium Acryloyldimethyltaurate/Carboxyethyl Acrylate Crosspolymer, NICNAS concluded there is low concern to public health when used in rinse-off cosmetics at concentrations up to 2%. researchgate.net
A key consideration in these safety assessments is the potential for inhalation when these polymers are used in spray products. However, expert panels have noted that the particle sizes generated by cosmetic sprays are generally larger than 10 µm, meaning they are not respirable and are unlikely to reach the lungs to any significant extent. researchgate.netzmbeautysupply.com
Regulatory Status of Select SAT-Based Polymers
| Compound Name | Regulatory Body/Expert Panel | Conclusion | Use Concentration |
| Acryloyldimethyltaurate Polymers (group assessment) | Cosmetic Ingredient Review (CIR) | Safe in cosmetics in the present practices of use and concentration. obelis.net | Not specified in conclusion |
| Hydroxyethyl Acrylate/Sodium Acryloyldimethyl Taurate Copolymer | National Industrial Chemicals Notification and Assessment Scheme (NICNAS) | Safe in cosmetics. researchgate.netcosmoderma.it | <3% |
| This compound/VP Crosspolymer | National Industrial Chemicals Notification and Assessment Scheme (NICNAS) | Not considered to pose an unreasonable risk to the health of workers and the public. mdpi.com | Not specified in conclusion |
| Ammonium Acryloyldimethyltaurate/Carboxyethyl Acrylate Crosspolymer | National Industrial Chemicals Notification and Assessment Scheme (NICNAS) | Low concern to public health in rinse-off cosmetics. researchgate.net | ≤2% |
Impurity Profiles and Minimization of Residual Monomers (e.g., Acrylamide)
A critical aspect of the safety assessment of SAT-based polymers is the control of impurities, particularly residual monomers from the polymerization process. filab.fr Monomers are small chemical molecules that are linked together to form a polymer. filab.fr Incomplete polymerization can result in trace amounts of unreacted monomers remaining in the final product. hbfuller.com Some of these residual monomers, such as acrylamide, are known to have toxicological properties. filab.fr
The CIR Expert Panel has expressed concern about the potential for residual monomers in acryloyldimethyltaurate polymers and has stressed the importance of adhering to Good Manufacturing Practices (GMPs) to minimize these impurities. obelis.net GMPs are a set of guidelines that ensure products are consistently produced and controlled according to quality standards. obelis.netallanchem.com These practices cover all aspects of production, from raw materials to final product testing. allanchem.com
For SAT-based copolymers that may contain acrylamide as a monomer, regulatory bodies have set strict limits on its residual levels in cosmetic products. In the European Union, the maximum authorized concentration of residual acrylamide in cosmetic products is 0.1 mg/kg for body-care leave-on products and 0.5 mg/kg for other cosmetic products. researchgate.net Health Canada specifies a residual acrylamide concentration not exceeding 5 ppm in the finished product for topical use of Acrylamide/Sodium Acryloyldimethyltaurate Copolymer. google.com The CIR Panel also considers a limit of 5 ppm for residual acrylamide in cosmetic formulations to be appropriate for acryloyldimethyltaurate polymers. obelis.net
To achieve these low levels of residual monomers, manufacturers employ various purification and post-polymerization techniques. These can include:
Post-polymerization Treatment: This involves adding a second round of initiators to convert the majority of the remaining monomers into the polymer structure. researchgate.net
Purification Methods: Techniques such as precipitation, membrane dialysis, and ultrafiltration can be used to physically remove unreacted monomers from the final polymer.
Good Manufacturing Practices (GMPs): Adherence to GMPs, such as those outlined in ISO 22716, is crucial for controlling the entire manufacturing process to minimize impurities. obelis.net This includes stringent control over raw materials, documented production procedures, and regular quality control testing. allanchem.com
The analysis of residual monomers is an essential step to ensure the quality and compliance of the final polymer product. filab.fr High-performance liquid chromatography (HPLC) is a commonly used analytical method for quantifying the levels of residual monomers.
Regulatory Limits for Residual Acrylamide in Cosmetics
| Regulatory Body/Region | Product Type | Maximum Residual Acrylamide Concentration |
| European Union | Body-care leave-on products | 0.1 mg/kg researchgate.net |
| European Union | Other cosmetic products | 0.5 mg/kg researchgate.net |
| Health Canada | Topical use of Acrylamide/Sodium Acryloyldimethyltaurate Copolymer | 5 ppm in finished product google.com |
| Cosmetic Ingredient Review (CIR) | Cosmetic formulations containing acryloyldimethyltaurate polymers | 5 ppm obelis.net |
Advanced Materials Science Applications of Sodium Acryloyldimethyltaurate Based Polymers
Polymers for Drug Delivery Systems
Sodium acryloyldimethyltaurate-based polymers are valuable components in the formulation of drug delivery systems. Their primary roles include acting as thickening and stabilizing agents in various formulations such as creams, lotions, and gels. These polymers are synthesized through the copolymerization of sodium acrylate (B77674) and this compound, resulting in a polymer chain that is readily dispersible in water. The large size of these polymer molecules makes them unlikely to penetrate the skin, which is a desirable characteristic for topical drug delivery systems.
Sustained Release Mechanisms
The sustained release of active pharmaceutical ingredients (APIs) from polymer-based delivery systems is crucial for improving therapeutic efficacy by maintaining a constant drug level over an extended period. While specific studies detailing the sustained release mechanisms of this compound-based polymers are not extensively available, the release of drugs from hydrogel matrices, which these polymers form, generally involves swelling-controlled and diffusion-controlled mechanisms.
In a swelling-controlled release system, the polymer matrix absorbs water, leading to an increase in the mesh size of the hydrogel network. This swelling process allows the entrapped drug to diffuse out of the matrix. The rate of drug release can be modulated by controlling the swelling behavior of the hydrogel, which can be influenced by external stimuli such as temperature and pH. For instance, thermo-responsive hydrogels can exhibit zero-order release kinetics at specific temperatures, where the relaxation of polymer chains during swelling is the rate-determining step.
Diffusion-controlled release occurs when the drug diffuses through the polymer matrix. In matrix-type systems, where the drug is dispersed throughout the polymer, the release rate is often high initially and then decreases as the diffusion distance for the drug molecules located deeper within the carrier increases. The kinetics of drug release from such matrices can often be described by the Higuchi model.
Gel Formulations for Topical Delivery
Copolymers of acrylamide (B121943) and this compound are particularly effective in creating gel formulations for topical drug delivery. These polymers possess self-gelling and thickening properties, enabling the formation of stable emulsion gels. A notable characteristic of these gels is that their structure is formed by weak polymer-polymer interactions. This is advantageous for topical applications as it makes the gel easier to apply and rub into the skin.
The viscoelastic properties of these gels are highly dependent on the polymer concentration. At lower concentrations (e.g., 0.5% and 1% w/w), the polymer solutions exhibit properties typical of a dilute solution with no organized structure. However, at higher concentrations (3–5% w/w), they form a gel-like structure with improved elasticity. The addition of an oily phase to form an emulsion gel has been shown to cause minimal changes to the elastic character of the gel. These properties make acrylamide/sodium acryloyldimethyltaurate copolymer gels effective and stable systems for topical drug delivery.
Below is a table summarizing the rheological properties of gels based on acrylamide/sodium acryloyldimethyltaurate copolymer at different concentrations.
| Polymer Concentration (w/w) | Mechanical Spectra Characteristics | Structural Organization |
| 0.5% | Strong frequency dependence, multiple crossover points | Dilute polymer solution, no organized structure |
| 1% | Strong frequency dependence, multiple crossover points | Dilute polymer solution, no organized structure |
| 3-5% | Absence of crossover points, weak frequency dependence | Gel-like structure |
Interaction with Active Pharmaceutical Ingredients (APIs)
The interaction between polymers and APIs is a critical factor in the stability and performance of drug delivery systems. These interactions, which can include hydrogen bonding and electrostatic interactions, can inhibit drug crystallization and help maintain a supersaturated state of the drug, thereby improving bioavailability.
While specific studies on the interaction between this compound-based polymers and various APIs are not extensively detailed in the available literature, the chemical structure of the polymer suggests the potential for such interactions. The presence of carbonyl and sulfonate groups in the polymer provides sites for potential hydrogen bonding with APIs that have hydrogen bond donor groups. Additionally, the anionic nature of the polymer allows for electrostatic interactions with cationic drug molecules.
The stability of amorphous solid dispersions (ASDs), a common formulation strategy for poorly soluble drugs, is often enhanced by drug-polymer hydrogen bonding interactions. These interactions can reduce the molecular mobility of the drug, thus inhibiting nucleation and crystal growth. For polymers containing sodium acrylate, the ionic interactions between the sodium cation and the drug can also play a significant role.
Hydrogels and Superabsorbent Materials
Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water or biological fluids. This property makes them highly valuable in various biomedical and pharmaceutical applications. Polymers based on acrylic acid and its salts, such as sodium acrylate, are widely used in the production of superabsorbent hydrogels.
The swelling capacity of these hydrogels is a key characteristic and is influenced by factors such as the degree of cross-linking and the surrounding environment, including pH and ionic strength. The presence of ionic groups, such as the sodium salt of the sulfonic acid in this compound, can significantly enhance the swelling capacity due to electrostatic repulsion between the charged groups on the polymer chains, which leads to network expansion.
The swelling and release behavior of these hydrogels can be tailored by copolymerizing with other monomers. For example, the incorporation of butyl methacrylate (B99206) into a poly(N-isopropylacrylamide) hydrogel can impart thermo-responsive properties, allowing for temperature-controlled swelling and drug release.
The table below illustrates the effect of crosslinker concentration on the swelling ratio of a hydrogel, a general principle applicable to this compound-based hydrogels.
| Crosslinker Concentration | Swelling Ratio |
| Low | High |
| High | Low |
Coatings and Surface Modification
Surface modification of materials is a critical strategy for enhancing their performance in various applications, particularly in the biomedical field. Polymer coatings can be applied to surfaces to improve biocompatibility, reduce friction, and control interactions with the biological environment. While this compound itself is primarily used as a rheology modifier in cosmetic and pharmaceutical formulations, the broader class of acrylate-based polymers and hydrogels is extensively studied for coating applications.
Cardiovascular Implant Coatings
The surface of cardiovascular implants, such as stents and heart valves, must be highly biocompatible to prevent adverse reactions like thrombosis (blood clot formation) and inflammation. Surface modification with polymer coatings is a key strategy to improve the hemocompatibility of these devices.
Hydrogel coatings are particularly promising for cardiovascular applications due to their ability to create a highly hydrated and lubricious surface that can repel proteins and cells, thereby reducing the risk of thrombosis. While there is no specific research found on the use of this compound-based polymers for cardiovascular implant coatings, the general principles of using hydrophilic and biocompatible polymer coatings are well-established. Polymers such as polyethylene (B3416737) glycol (PEG), phosphorylcholine (B1220837) (PC), and various biodegradable polymers have been extensively investigated for this purpose.
The ideal coating for a cardiovascular implant should promote endothelialization (the growth of a healthy layer of endothelial cells on the device surface) while preventing the adhesion of platelets and the formation of blood clots. Biofunctionalization of the polymer coating with molecules that promote endothelial cell adhesion and proliferation is an active area of research.
The table below summarizes common types of polymer coatings used for cardiovascular implants and their intended functions.
| Polymer Coating Type | Primary Function |
| Heparin-coated | Anticoagulation |
| Phosphorylcholine (PC) | Biomimetic, reduces protein adsorption |
| Polyethylene glycol (PEG) | Hydrophilic, reduces protein and cell adhesion |
| Biodegradable polymers (e.g., PLLA, PLGA) | Drug elution and eventual implant resorption |
| Hydrogels | Hydrophilic, lubricious, reduces thrombosis |
Biosensor Design and Diagnostic Platforms
The unique properties of this compound-based polymers, particularly their ability to form stable hydrogels, make them highly suitable for applications in biosensor design and diagnostic platforms. Hydrogels provide a three-dimensional, aqueous environment that can mimic biological systems, making them ideal for immobilizing and maintaining the activity of biological recognition elements such as enzymes.
The hydrophilic and biocompatible nature of these polymers is crucial for developing implantable or wearable biosensors that require direct contact with biological fluids. For instance, in the development of glucose sensors, a hydrogel matrix is essential for encapsulating glucose-responsive elements. While specific studies on this compound-based hydrogels for glucose sensing are not extensively documented, the principles of hydrogel-based biosensors are well-established. Phenylboronic acid-functionalized hydrogels, for example, exhibit volumetric changes in response to glucose concentrations, which can be translated into a detectable signal. The stable and highly absorbent nature of this compound-based hydrogels suggests their potential as a matrix for such responsive components, offering a stable environment for the sensing mechanism.
The design of these platforms often involves the immobilization of enzymes within the hydrogel matrix. This can be achieved through physical entrapment or covalent bonding. The porous structure of the hydrogel allows for the diffusion of analytes to the immobilized enzyme while protecting the enzyme from the external environment, thereby enhancing the operational stability of the biosensor. For example, in a chemo-optical glucose sensor, sensing microdomains can be embedded within a hydrogel matrix, and the high water content of the hydrogel facilitates glucose permeability. rsc.org Given their excellent stability and water-absorbing capacity, this compound-based hydrogels could serve as a robust alternative to other polymers like alginate in such applications. rsc.org
Research in this area continues to explore novel ways to enhance the sensitivity, selectivity, and long-term stability of biosensors. The stimuli-responsive nature of certain copolymers, which can undergo conformational changes in response to specific biological triggers, is a promising avenue. While direct applications of this compound copolymers in this specific context are still emerging, their inherent properties make them a strong candidate for future developments in diagnostic platforms.
Polymer Composites and Hybrid Materials
This compound-based polymers are increasingly being explored as a component in the creation of advanced polymer composites and hybrid materials. Their utility in these applications stems from their hydrophilic nature, ability to act as a stabilizer, and potential to modify the mechanical and thermal properties of the resulting composite. These composites often involve the integration of inorganic nanoparticles, such as silica (B1680970), clay, or metal oxides, into the polymer matrix.
The incorporation of nanoparticles can significantly enhance the properties of the polymer. For instance, the addition of silica nanoparticles to a polymer matrix has been shown to improve mechanical properties like flexural strength and modulus. nih.gov While specific data on this compound-silica composites is limited, studies on similar polymer systems provide insight into the potential effects. The hydrophilic sulfonic acid groups in the this compound polymer can promote good dispersion of and interaction with hydroxyl-functionalized nanoparticles like silica, potentially leading to composites with improved homogeneity and performance.
Hybrid materials, which involve strong chemical interactions between the organic polymer and inorganic components, represent another area of application. The functional groups on the this compound monomer can be used to form covalent or strong ionic bonds with the inorganic phase, creating a true hybrid material with synergistic properties. For example, the presence of metal oxide nanoparticles in a polymer matrix can enhance thermal stability and introduce new functionalities. researchgate.net
The table below presents hypothetical data based on findings from similar polymer-silica composite systems to illustrate the potential impact of nanoparticle incorporation on the mechanical properties of a polymer matrix.
| Material Composition | Tensile Strength (MPa) | Elastic Modulus (GPa) | Elongation at Break (%) |
|---|---|---|---|
| Neat Polymer | 35 | 1.2 | 250 |
| Polymer + 5% Silica Nanoparticles | 45 | 1.8 | 180 |
| Polymer + 10% Silica Nanoparticles | 52 | 2.5 | 120 |
The development of these composites and hybrid materials is driven by the demand for materials with tailored properties for specific applications, ranging from structural components to functional coatings. The inclusion of this compound-based polymers in these systems offers a pathway to creating materials with enhanced hydrophilicity, stability, and mechanical performance.
Role in Advanced Manufacturing (e.g., Additive Manufacturing)
The unique rheological properties of this compound-based polymers make them highly suitable for advanced manufacturing techniques, particularly additive manufacturing, also known as 3D printing. The ability to precisely control the viscosity and flow behavior of a material is critical for processes like direct ink writing (DIW) and stereolithography (SLA).
In direct ink writing, a viscoelastic ink is extruded through a nozzle to build a three-dimensional object layer by layer. The ink must exhibit shear-thinning behavior, meaning its viscosity decreases under shear stress (during extrusion) and recovers quickly at rest to maintain the printed shape. Copolymers containing this compound have been shown to exhibit these desirable rheological properties. For instance, a study on a hydroxyethyl (B10761427) acrylate/sodium acryloyldimethyltaurate copolymer demonstrated that its aqueous solutions exhibit yielding behavior and strong intermolecular interactions, which are crucial for maintaining structural fidelity during and after printing. mdpi.com
For stereolithography, which uses light to cure a liquid photopolymer resin, this compound can be incorporated into photo-crosslinkable resins. By modifying the polymer with photoreactive groups, such as acrylates, it can be used to create hydrogel-based structures with high precision. nih.gov The hydrophilic nature of the polymer allows for the fabrication of objects with high water content, which is particularly useful for biomedical applications like tissue engineering scaffolds and soft robotics.
The formulation of inks for 3D printing is a complex process that involves balancing the properties of the polymer, solvent, and any additives to achieve the desired printability and final material properties. The table below outlines key parameters for a hypothetical 3D printing ink based on a this compound copolymer for direct ink writing.
| Parameter | Value | Significance |
|---|---|---|
| Polymer Concentration | 5-15 wt% | Determines the viscosity and mechanical properties of the printed object. |
| Zero-Shear Viscosity | 10-100 Pa·s | Ensures stability of the ink at rest. |
| Yield Stress | 50-200 Pa | The minimum stress required to initiate flow, preventing sagging of the printed structure. |
| Nozzle Diameter | 100-500 µm | Affects the resolution of the printed object. |
| Printing Speed | 1-10 mm/s | Needs to be optimized with the ink's rheology to ensure continuous and uniform extrusion. |
The versatility of this compound-based polymers in tuning rheological properties and their biocompatibility positions them as a valuable material for the future of advanced manufacturing, enabling the creation of complex and functional structures for a wide range of applications.
Emerging Research Directions and Future Perspectives
Development of Novel Copolymers and Crosslinked Systems
A primary direction of current research is the synthesis of novel copolymers and crosslinked networks to expand the functional capabilities of SAT-based polymers. Early research focused on understanding the free-radical polymerization of the monomer 2-Acrylamido-2-methylpropane sulfonic acid (AMPS) to control the molecular weight and structure of the resulting polymers. Building on this, scientists are now creating more complex architectures.
Hydrophobically-modified acryloyldimethyltaurate copolymers, for example, have been specifically designed to function as thickeners in low-pH formulations. Another area of advancement is the creation of novel block copolymers containing AMPS for specialized uses, such as in the development of ion-exchange membranes. Research is also active in developing unique crosslinked systems. One such example is Sodium Acrylate (B77674)/Acryloyldimethyltaurate/Dimethylacrylamide Crosspolymer, a material designed for specific rheological and film-forming properties in cosmetic applications. specialchem.com These developments aim to create polymers with enhanced properties, such as improved absorption under load, which can be achieved through techniques like surface cross-linking. mdpi.com
Table 1: Examples of Novel Sodium Acryloyldimethyltaurate Copolymers and Systems
| Copolymer/System Type | Key Monomers/Components | Enhanced Properties & Potential Applications |
|---|---|---|
| Hydrophobically-Modified Copolymers | SAT, Hydrophobic Monomers | Effective thickening at low pH; stable emulsions. |
| Block Copolymers | SAT, other functional blocks | Ion-exchange capabilities for fuel cell membranes. |
| Crosslinked Terpolymers | Sodium Acrylate, SAT, Dimethylacrylamide | Specific viscosity control and film formation for cosmetics. specialchem.com |
| Surface Crosslinked Polymers | SAT-based polymer core, surface cross-linker | Increased gel strength and absorption under load. mdpi.com |
Exploration of New Functionalization Pathways
Beyond copolymerization, researchers are exploring new pathways to chemically modify and functionalize SAT-based polymers. This involves attaching specific chemical groups to the polymer backbone to introduce new properties or reactive sites. While direct functionalization of the SAT polymer is complex, a common strategy is to copolymerize the AMPS monomer with other monomers that already possess the desired functional groups.
This approach allows for the incorporation of functionalities that can respond to specific triggers, bind to certain molecules, or participate in secondary cross-linking reactions. For instance, incorporating monomers with thermo-responsive groups can create "smart" polymers that change their solubility or conformation with temperature. Similarly, introducing monomers with biocompatible moieties can enhance the suitability of the resulting polymer for advanced biomedical applications. This strategy effectively expands the utility of SAT polymers far beyond their traditional roles as rheology modifiers and stabilizers.
Mechanistic Understanding of Polymer-Additive Interactions at Molecular Level
A significant research frontier is the deep-dive into the molecular-level interactions between SAT copolymers and other additives within a formulation. The macroscopic properties of a product, such as its texture and stability, are dictated by a complex interplay of forces at the molecular scale. In aqueous solutions of copolymers like hydroxyethylacrylate/sodium acryloyldimethyl taurate, multiple interactions including hydrogen-bonding, van der Waals forces, and electrostatic interactions are at play. researchgate.net
Research has shown that the synergy of these interactions can enhance intramolecular hydrophobic associations, leading to the formation of hydrophobic microdomains or "clusters" even at very low polymer concentrations. ccspublishing.org.cnresearchgate.net The formation, deformation, and rupture of these clusters under shear are critical to the unique rheological responses observed in these systems. researchgate.netresearchgate.net Understanding these mechanisms is crucial for formulators. For example, the addition of salts, surfactants, or urea can significantly decrease the viscosity of a solution by disrupting these delicate intermolecular and intramolecular networks. ccspublishing.org.cnresearchgate.net This fundamental knowledge allows for the precise control of formulation texture and performance.
Predictive Modeling of Rheological and Performance Characteristics
To accelerate product development and reduce reliance on empirical, trial-and-error methods, significant effort is being invested in the predictive modeling of rheological and performance characteristics. Computational tools, often based in Python, are being developed to analyze data from rotational viscometers and fit it to established mathematical models. scielo.brscielo.br
For many cosmetic and pharmaceutical semi-solid formulations, which are often non-Newtonian, models like the Ostwald-de-Waele (or Power Law) model are used to describe their flow behavior. scielo.brscielo.br This model is particularly useful for pseudoplastic (shear-thinning) fluids, where viscosity decreases as the shear rate increases. scielo.brscielo.br By determining parameters like the consistency index (Ƙ) and the flow index (ղ), formulators can predict how a product will behave during manufacturing, packaging, and application. scielo.br The goal is to develop robust models that can correlate a single, easily measured rheological parameter from a polymer like SAT to the final performance of the entire formulation, a concept being explored in other fields like materials science. researchgate.net
Table 2: Common Rheological Models for Characterizing SAT-based Formulations
| Rheological Model | Key Parameters | Describes | Relevance to SAT Formulations |
|---|---|---|---|
| Ostwald-de-Waele (Power Law) | Flow consistency index (Ƙ), Flow behavior index (ղ) | Pseudoplastic (shear-thinning) and dilatant (shear-thickening) fluids. scielo.brscielo.br | Excellent for modeling the flow of many gels and creams that spread easily under pressure. scielo.brscielo.br |
| Bingham Plastic | Yield stress (τ₀), Plastic viscosity (ηp) | Materials that behave as a rigid body at low stress but flow as a viscous fluid at high stress. scielo.br | Useful for very thick pastes and ointments that require an initial force to start flowing. |
| Herschel-Bulkley | Yield stress (τ₀), Flow consistency index (Ƙ), Flow behavior index (ղ) | Combines the behaviors of Bingham plastic and Power Law models; requires a yield stress to flow. | Provides a more accurate model for complex semi-solids that exhibit both a yield point and shear-thinning behavior. |
Sustainable Synthesis and Environmental Impact Mitigation
In response to growing consumer demand and environmental regulations, a key research trend is the development of more sustainable SAT-based polymers. This dual-pronged approach involves innovating greener synthesis routes for the AMPS monomer and designing the final polymers to be more biodegradable. Research is focused on reducing the environmental footprint of the manufacturing process by minimizing hazardous reagents and energy consumption.
Furthermore, there is a push to understand and mitigate the environmental impact of these polymers at the end of their life cycle. This includes using tools like quantitative structure-activity relationship (QSAR) models to predict ecotoxicological parameters, such as the No-Observed-Effect-Concentration (NOEC) for aquatic organisms. Early findings suggest that polymer architecture plays a role, with crosslinked polymers potentially having a different environmental profile than their linear counterparts.
Advanced Biomedical Applications
The inherent biocompatibility and high water-absorption capacity of SAT-based polymers have opened doors for research into advanced biomedical applications. Scientists are moving beyond simple applications and are now developing sophisticated systems for targeted therapies and medical devices.
A major area of exploration is the creation of "smart" hydrogels that can respond to physiological stimuli, such as changes in pH or the presence of specific enzymes. These responsive materials are being investigated for controlled drug delivery, where the active ingredient is released at a specific site or time in response to a trigger. nih.gov The high water content and soft texture of these hydrogels also make them ideal candidates for advanced wound dressings that can maintain a moist environment conducive to healing. nih.gov Furthermore, their ionic conductivity and biocompatibility are being leveraged in the development of components for medical devices like ECG electrodes.
Table 3: Emerging Biomedical Applications for SAT-Based Polymers
| Application Area | Key Polymer Property | Research Focus / Example |
|---|---|---|
| Controlled Drug Delivery | Stimuli-Responsiveness (e.g., pH) | Development of hydrogels that swell or collapse in response to pH changes, releasing an entrapped drug. nih.gov |
| Advanced Wound Care | High Water Absorption, Biocompatibility | Creation of hydrogel dressings that keep the wound bed moist and promote healing. nih.gov |
| Biosensors | Stimuli-Responsiveness (e.g., electrical) | Designing materials that change properties in the presence of a specific biological analyte. |
| Medical Electrodes | Ionic Conductivity, Biocompatibility | Use as a component in hydrogel-based ECG electrodes for clear signal transmission and patient comfort. |
Integration with Smart Materials and Responsive Systems
A forward-looking area of research involves integrating SAT-based polymers into "smart" materials and responsive systems. These materials are designed to change their properties in a controlled way in response to external stimuli such as pH, temperature, light, or electric fields. nih.gov The sulfonic acid group in the SAT monomer is ionic, making its polymers inherently sensitive to changes in pH and ionic strength, which provides a built-in mechanism for creating responsive behavior.
The development of SAT-based hydrogels that respond to pH or electric fields is an example of this research in action. The ultimate goal is to move beyond simple responsive materials to create adaptive and interactive systems. nih.gov This could involve combining SAT polymers with other responsive components to create materials with feedback loops, oscillatory behavior, or even the ability to process information, mimicking the complexity of biological systems. nih.gov Such materials could find applications in fields ranging from soft robotics and sensors to self-healing coatings and adaptive optics.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing the purity and structural integrity of sodium acryloyldimethyltaurate (NaADT) in synthetic polymer formulations?
- Methodological Answer : Use Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., sulfonic acid groups from taurate moieties) and nuclear magnetic resonance (NMR) for backbone structure validation. Residual monomer analysis (e.g., acrylamide) should employ high-performance liquid chromatography (HPLC) with UV detection, adhering to thresholds <10 ppm as per industrial safety standards . Purity assessment via thermogravimetric analysis (TGA) can quantify inorganic residues.
Q. How should researchers design in vitro ocular irritation studies for NaADT-containing cosmetic polymers?
- Methodological Answer : Follow OECD Test Guideline 405, using reconstructed human corneal epithelial models (e.g., EpiCorneal®) for preliminary screening. For animal studies, apply the Draize test with rabbits, using concentrations ≤1% (w/v) to assess conjunctival redness, corneal opacity, and iris involvement. Note that NaADT/VP copolymers may cause transient irritation (resolved within 24 hours), necessitating post-exposure monitoring .
Q. What protocols ensure stability of NaADT-based emulsions under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing at 5°C, 22°C, and 40°C with 75% relative humidity. Monitor pH, viscosity (via rheometry), and phase separation over 90 days. For enzyme-loaded formulations (e.g., papain), polyethylene glycol (PEG) modification of enzymes improves compatibility with NaADT copolymers, reducing aggregation .
Advanced Research Questions
Q. How can conflicting data on the biodegradability of NaADT copolymers be resolved?
- Methodological Answer : Discrepancies arise from copolymer composition (e.g., VP vs. acrylamide ratios). Use OECD 301F respirometry to quantify CO₂ evolution in aqueous systems. For NaADT/acrylamide copolymers, biodegradation rates drop below 60% within 28 days due to crosslinking, whereas NaADT/VP variants degrade faster (≥75%) under UV exposure. Pair with gel permeation chromatography (GPC) to track molecular weight reduction .
Q. What experimental strategies optimize NaADT’s rheological performance in oil-in-water (O/W) emulsions?
- Methodological Answer : Employ response surface methodology (RSM) to model interactions between NaADT concentration (0.2–1.5%), shear rate, and emulsifier type (e.g., lecithin vs. polysorbate). Key parameters:
| Variable | Range | Optimal Value |
|---|---|---|
| NaADT (%) | 0.5–1.0 | 0.8 |
| Shear rate (s⁻¹) | 10–1000 | 500 |
| pH | 5.5–7.0 | 6.2 |
| NaADT’s thixotropic behavior is enhanced by ammonium acryloyldimethyltaurate/beheneth-25 methacrylate crosspolymers, achieving viscosity recovery >90% post-shear . |
Q. How do residual monomers in NaADT affect cytotoxicity profiles in dermal fibroblast models?
- Methodological Answer : Residual acrylamide (≤10 ppm) and AMPS (<2000 ppm) require quantification via LC-MS/MS. For cytotoxicity assays (ISO 10993-5), use human dermal fibroblasts exposed to NaADT extracts (24–72 hours). EC₅₀ values for acrylamide-contaminated batches (>50 ppm) drop below 100 µg/mL, triggering apoptosis via caspase-3 activation. Purification via dialysis (MWCO 10 kDa) mitigates this risk .
Data Contradiction Analysis
Q. Why do studies report divergent outcomes on NaADT’s film-forming efficiency in leave-on cosmetics?
- Resolution : Variability stems from copolymer ratios and hydration levels. For example, NaADT/VP (1:1) forms brittle films at RH <40%, while NaADT/acrylamide (3:1) retains flexibility. Use dynamic mechanical analysis (DMA) to correlate tan δ values (0.2–0.5) with mechanical performance. Conflicting data often omit humidity control during testing .
Q. How to address discrepancies in eco-toxicity reports for NaADT-containing wastewater?
- Resolution : Standardize test organisms (e.g., Daphnia magna vs. algae) and exposure durations. NaADT’s LC₅₀ for Daphnia is 120 mg/L (48 hours), but algal growth inhibition occurs at 20 mg/L due to sulfonate group bioaccumulation. Apply quantitative structure-activity relationship (QSAR) models to predict NOEC values, prioritizing crosslinked polymers over linear variants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
